molecular formula C28H22F3N7O B15622686 Nilotinib-13C,d3

Nilotinib-13C,d3

Cat. No.: B15622686
M. Wt: 533.5 g/mol
InChI Key: HHZIURLSWUIHRB-JVXUGDAPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nilotinib-13C,d3 is a useful research compound. Its molecular formula is C28H22F3N7O and its molecular weight is 533.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H22F3N7O

Molecular Weight

533.5 g/mol

IUPAC Name

4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i2+1D3

InChI Key

HHZIURLSWUIHRB-JVXUGDAPSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Nilotinib-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Nilotinib-13C,d3, a stable isotope-labeled derivative of the tyrosine kinase inhibitor Nilotinib (B1678881). Nilotinib is a critical therapeutic agent for Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[1][2][3][4] The incorporation of heavy isotopes (one Carbon-13 and three Deuterium atoms) into the Nilotinib structure renders this compound an indispensable tool in pharmaceutical research and development. Its primary utility lies in its application as an internal standard for highly accurate and precise quantification of Nilotinib in biological matrices via mass spectrometry.[5][6] This guide details its chemical properties, the mechanism of action of the parent compound, its applications, relevant quantitative data, and detailed experimental protocols.

Core Compound Identification and Properties

This compound is structurally identical to Nilotinib, except for the inclusion of stable isotopes. This mass shift is fundamental to its application in analytical chemistry, allowing it to be distinguished from the unlabeled drug by mass-sensitive detectors while retaining the same chemical and physical behavior.

PropertyDataReference
IUPAC Name 4-methyl-N-[3-(4-methyl-d3-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide-13CDerived from Santa Cruz Biotechnology and MedChemExpress data.[5][7]
Synonyms AMN107-13C,d3, Tasigna-13C,d3[5][7][8]
Molecular Formula C2713CH19D3F3N7O[5]
Molecular Weight 533.53 g/mol [5]
CAS Number 1261398-62-2[5][8]
Unlabeled CAS Number 641571-10-0[2][5]
Appearance White to slightly yellowish powderBased on general chemical supplier information.[1][9]
Solubility Soluble in DMSO[1]
Storage Room temperature in continental US; may vary elsewhere.[5]

Mechanism of Action: Nilotinib

This compound's relevance is tied to the therapeutic action of Nilotinib. Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) designed to target the aberrant Bcr-Abl kinase.[10][11] This constitutively active kinase, a product of the Philadelphia chromosome translocation, is the primary driver of CML.[10][11]

Nilotinib binds with high affinity to the ATP-binding site of the Bcr-Abl kinase, stabilizing its inactive conformation.[10] This competitive inhibition blocks the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive leukemic cell growth.[4] Compared to its predecessor, Imatinib (B729), Nilotinib exhibits 10- to 30-fold greater potency in inhibiting Bcr-Abl activity and is effective against many Imatinib-resistant Bcr-Abl mutations.[2][10]

Beyond Bcr-Abl, Nilotinib also inhibits other kinases, including KIT, LCK, PDGFRB, and DDR1/2.[2]

Nilotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL Bcr-Abl Kinase (Constitutively Active) GRB2 GRB2 BCR_ABL->GRB2 P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT P Survival Inhibition of Apoptosis AKT->Survival Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits ATP Binding Logical_Relationship cluster_properties Properties cluster_applications Applications Nilotinib Nilotinib (Analyte) C28H22F3N7O Chem Identical Chemical & Physical Properties Nilotinib->Chem Mass Different Mass (Δ ≈ 4 Da) Nilotinib->Mass Therapy CML Therapy Nilotinib->Therapy Labeled This compound (Internal Standard) C27¹³CH19D3F3N7O Labeled->Chem Labeled->Mass Quant Quantitative Analysis (LC-MS) Labeled->Quant PK Pharmacokinetic Studies Labeled->PK Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma 1. Plasma Sample Spiking (Add this compound IS) Precip 2. Protein Precipitation (Acidification & Centrifugation) Plasma->Precip SPE 3. Solid Phase Extraction (SPE) (Load -> Wash -> Elute) Precip->SPE Evap 4. Evaporation to Dryness SPE->Evap Recon 5. Reconstitution in Mobile Phase Evap->Recon LC 6. LC Separation (C18 Column) Recon->LC MS 7. MS/MS Detection (ESI+, MRM Mode) LC->MS Integration 8. Peak Area Integration (Analyte & IS) MS->Integration Ratio 9. Calculate Peak Area Ratio Integration->Ratio Curve 10. Construct Calibration Curve Ratio->Curve Quantify 11. Quantify Unknown Samples Curve->Quantify

References

Synthesis and Characterization of Nilotinib-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Nilotinib-13C,d3, an isotopically labeled version of the tyrosine kinase inhibitor Nilotinib. This stable isotope-labeled compound is a crucial tool for researchers in drug metabolism, pharmacokinetic (PK) studies, and as an internal standard in quantitative mass spectrometry-based assays.

Introduction

Nilotinib is a highly potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the causative agent in Chronic Myeloid Leukemia (CML).[1][2] The introduction of a stable isotopic label, specifically a combination of Carbon-13 (¹³C) and deuterium (B1214612) (d3), into the Nilotinib molecule provides a variant that is chemically identical to the parent drug but distinguishable by its mass. This property makes this compound an invaluable internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, enabling precise and accurate quantification of Nilotinib in biological matrices.[3]

Synthesis of this compound

The proposed synthesis involves a multi-step process culminating in the coupling of the key amine and carboxylic acid intermediates.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 3-(4-(methyl-d3)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

This intermediate can be synthesized from 1-fluoro-3-nitro-5-(trifluoromethyl)benzene (B42245) and 4-(methyl-d3)-1H-imidazole, followed by reduction of the nitro group to an aniline (B41778).

Step 2: Synthesis of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

This fragment is synthesized as described in the literature for unlabeled Nilotinib.

Step 3: Amide Coupling to form this compound

The final step involves the amide coupling of the aniline from Step 1 with the carboxylic acid from Step 2. To incorporate the ¹³C label, a ¹³C-labeled version of the carboxylic acid or a precursor would be used in Step 2.

  • Reaction: The aniline (1.1 eq) and the carboxylic acid (1.0 eq) are dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Coupling Agent: A peptide coupling reagent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq) are added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are typically employed:

Data Presentation
ParameterMethodExpected Result
Identity
Molecular Formula-C₂₈H₁₉¹³C D₃F₃N₇O
Molecular WeightMass SpectrometryExpected: ~533.5 g/mol (Monoisotopic)
¹H NMRNMR SpectroscopySpectrum consistent with Nilotinib structure, with the absence of the N-methyl proton signal on the imidazole (B134444) ring.
¹³C NMRNMR SpectroscopySpectrum consistent with Nilotinib structure, with one carbon signal showing ¹³C enrichment and splitting patterns consistent with labeling.
Purity
Chemical PurityHPLC-UV>98%
Isotopic PurityMass Spectrometry>99% for both ¹³C and d3
Experimental Protocols for Characterization
  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method with UV detection is used to determine the chemical purity of the synthesized compound.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Detection: UV at a wavelength of 254 nm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and isotopic enrichment of this compound. The observed mass should correspond to the calculated mass of the labeled compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will be similar to that of unlabeled Nilotin-ib, with the key difference being the absence of the singlet corresponding to the methyl protons on the imidazole ring.

    • ¹³C NMR: The spectrum will show a significantly enhanced signal for the ¹³C-labeled carbon atom, and the signals for carbons adjacent to the deuterium-labeled methyl group may show altered splitting patterns or be broadened.

Mechanism of Action and Signaling Pathway

Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase.[1][2] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells in CML.[2] Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its activity and blocking downstream signaling pathways that lead to cell proliferation and survival.[2]

The primary signaling pathway inhibited by Nilotinib is the Bcr-Abl pathway, which involves several downstream effectors:

  • RAS/MAPK Pathway: Bcr-Abl activation leads to the activation of the Ras/MAPK pathway, which promotes cell proliferation.[4][5]

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and is also activated by Bcr-Abl.[4][5]

  • JAK/STAT Pathway: Bcr-Abl can also activate the JAK/STAT pathway, which is involved in cell growth and differentiation.

By inhibiting Bcr-Abl, Nilotinib effectively shuts down these oncogenic signaling cascades, leading to apoptosis (programmed cell death) of the cancer cells.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product Labeled_Imidazole 4-(methyl-d3)-1H-imidazole Aniline_Intermediate 3-(4-(methyl-d3)-1H-imidazol-1-yl) -5-(trifluoromethyl)aniline Labeled_Imidazole->Aniline_Intermediate Reaction & Reduction Fluoro_Nitro_Benzene 1-fluoro-3-nitro-5-(trifluoromethyl)benzene Fluoro_Nitro_Benzene->Aniline_Intermediate Carboxylic_Acid_Precursor Labeled Carboxylic Acid Precursor Acid_Intermediate 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino) benzoic acid-¹³C Carboxylic_Acid_Precursor->Acid_Intermediate Multi-step synthesis Nilotinib_Labeled Nilotinib-¹³C,d3 Aniline_Intermediate->Nilotinib_Labeled Amide Coupling (HATU, DIPEA) Acid_Intermediate->Nilotinib_Labeled

Caption: Proposed synthetic workflow for this compound.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/SOS Bcr_Abl->Grb2_Sos PI3K PI3K Bcr_Abl->PI3K JAK JAK Bcr_Abl->JAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival (Anti-Apoptosis) Akt->Survival STAT STAT JAK->STAT STAT->Proliferation Nilotinib Nilotinib-¹³C,d3 Nilotinib->Bcr_Abl Inhibition

Caption: Nilotinib's inhibition of the Bcr-Abl signaling pathway.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nilotinib-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Nilotinib-13C,d3, an isotopically labeled version of the tyrosine kinase inhibitor Nilotinib. This document is intended to be a valuable resource for professionals in drug development and research, offering detailed data, experimental protocols, and visualizations of key biological pathways and analytical workflows.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled analog of Nilotinib, designed for use as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to improve accuracy and precision. The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms results in a mass shift that allows for its differentiation from the unlabeled drug.

Data Presentation: Physical and Chemical Properties

PropertyValueSource/Comment
Molecular Formula C₂₇¹³CH₁₉D₃F₃N₇OMedChemExpress[1]
Molecular Weight 533.53 g/mol MedChemExpress[1]
Appearance Expected to be a white to off-white or beige solid/powder.Based on unlabeled Nilotinib
Melting Point Estimated to be similar to unlabeled Nilotinib (231-233 °C).
Isotopic Purity Typically ≥98% for both ¹³C and Deuterium.Representative value for commercially available stable isotope-labeled drugs.
Solubility Soluble in DMSO (up to 50 mg/mL). Very poorly soluble in ethanol (B145695) and water.Based on unlabeled Nilotinib data from Cell Signaling Technology.
Storage Store at -20°C.

Mechanism of Action and Signaling Pathway

Nilotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutive activation of which is the primary driver of chronic myeloid leukemia (CML).[2][3][4] Nilotinib binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme and thereby inhibiting its downstream signaling pathways that lead to cell proliferation and survival.[2][5]

Visualization: Bcr-Abl Signaling Pathway and Nilotinib Inhibition

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR-ABL->GRB2 P PI3K PI3K BCR-ABL->PI3K P STAT5 STAT5 BCR-ABL->STAT5 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Altered Gene Expression ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression Protein Synthesis STAT5->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Leads to Survival Cell Survival Gene_Expression->Survival Leads to Nilotinib This compound Nilotinib->BCR-ABL Inhibition Isotopic_Purity_Workflow Start Start Sample_Prep Sample Preparation (Dissolution and Dilution) Start->Sample_Prep LC_HRMS LC-HRMS Analysis (Full Scan Acquisition) Sample_Prep->LC_HRMS Data_Extraction Data Extraction (Extract Ion Chromatograms for M, M+1, M+2, M+3, M+4) LC_HRMS->Data_Extraction Peak_Integration Peak Integration Data_Extraction->Peak_Integration Calculation Calculate Isotopic Purity Peak_Integration->Calculation Report Report Isotopic Purity (%) Calculation->Report End End Report->End PK_Study_Workflow cluster_in_vivo In-Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Drug Administration (e.g., Oral Gavage) Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma_Separation Plasma Separation (Centrifugation) Sampling->Plasma_Separation Internal_Standard Addition of This compound Plasma_Separation->Internal_Standard Extraction Protein Precipitation & Supernatant Collection Internal_Standard->Extraction LC_MSMS LC-MS/MS Analysis (MRM Detection) Extraction->LC_MSMS Quantification Quantification using Calibration Curve LC_MSMS->Quantification PK_Parameters Calculation of PK Parameters (AUC, Cmax, Tmax, t1/2) Quantification->PK_Parameters

References

Technical Guide: Nilotinib-13C,d3 - A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of Nilotinib-13C,d3, an isotopically labeled analog of the tyrosine kinase inhibitor Nilotinib. This document outlines its chemical properties, analytical methodologies for its quantification, and its biological mechanism of action, serving as a vital resource for its application in research and development. This compound is primarily utilized as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of Nilotinib quantification in biological matrices.[1]

Certificate of Analysis: Representative Data

While a batch-specific Certificate of Analysis is provided with the purchase of the material, the following table summarizes the typical quality specifications for this compound, offering a benchmark for its analytical profile.

Test Specification Methodology
Appearance White to off-white solidVisual Inspection
Molecular Formula C₂₇¹³CH₁₉D₃F₃N₇OMass Spectrometry
Molecular Weight 533.53 g/mol Mass Spectrometry
Chemical Purity (HPLC) ≥ 98.0%HPLC-UV
Isotopic Purity ≥ 99 atom % ¹³C; ≥ 98 atom % DMass Spectrometry
Isotopic Enrichment ≥ 98%Mass Spectrometry
Identity (¹H-NMR) Conforms to structureNuclear Magnetic Resonance
Identity (Mass Spectrum) Conforms to structure and isotopic labelingHigh-Resolution Mass Spectrometry (HRMS)
Solubility Soluble in DMSO or MethanolVisual Inspection

Experimental Protocols

Accurate quantification and characterization of this compound are critical for its use as an internal standard. Below are detailed methodologies for common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the chemical purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.01 M phosphate (B84403) buffer (pH 3.0) in a 42:58 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 266 nm.

  • Procedure:

    • Prepare a stock solution of this compound in the mobile phase.

    • Perform serial dilutions to generate a calibration curve.

    • Inject the sample and standards onto the HPLC system.

    • The purity is calculated based on the area of the principal peak relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This protocol details the use of this compound as an internal standard for the quantification of Nilotinib in plasma.

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to an HPLC system.

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard solution (this compound).

    • Precipitate proteins by adding acetonitrile.

    • Vortex and centrifuge the sample.

    • Inject the supernatant into the LC-MS/MS system.

  • LC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Nilotinib: m/z 530.7 → 289.5

      • This compound: m/z 534.4 → 293.2

  • Quantification: The concentration of Nilotinib is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mechanism of Action and Signaling Pathway

Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[2][3] It binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme and thereby inhibiting its kinase activity.[3] This action blocks the downstream signaling pathways that lead to cell proliferation and promotes apoptosis in BCR-ABL-expressing cells.[3] Nilotinib is also an inhibitor of other tyrosine kinases, including c-KIT and platelet-derived growth factor receptor (PDGFR).[4]

Nilotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K cKIT c-KIT cKIT->PI3K BCR_ABL BCR-ABL Fusion Protein GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival STAT5->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Survival Nilotinib Nilotinib Nilotinib->PDGFR Nilotinib->cKIT Nilotinib->BCR_ABL

Caption: Nilotinib's mechanism of action.

Experimental Workflow: Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of Nilotinib in a biological sample using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation LC Separation Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration via Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: Bioanalytical workflow for Nilotinib.

References

A Technical Guide to Nilotinib-13C,d3 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Nilotinib-13C,d3, a critical tool in pharmacokinetic and pharmacodynamic studies of the tyrosine kinase inhibitor, Nilotinib (B1678881). This document outlines its commercial availability, its application as an internal standard in mass spectrometry-based quantification, and the fundamental signaling pathways affected by its unlabeled counterpart.

Introduction to Nilotinib and its Labeled Analog

Nilotinib is a highly selective Bcr-Abl tyrosine kinase inhibitor, representing a significant therapeutic advancement in the treatment of Chronic Myeloid Leukemia (CML).[1][2] Its mechanism of action involves binding to the ATP-binding site of the Bcr-Abl oncoprotein, which is characteristic of CML, thereby inhibiting its kinase activity.[1][3] This targeted inhibition blocks downstream signaling pathways that drive the uncontrolled proliferation of leukemic cells and promotes their programmed cell death (apoptosis).[1]

To facilitate precise and accurate quantification of Nilotinib in biological matrices, stable isotope-labeled internal standards, such as this compound, are indispensable.[4] The incorporation of heavy isotopes (in this case, Carbon-13 and Deuterium) results in a compound with a higher molecular weight but nearly identical chemical and physical properties to the parent drug.[4] This allows it to be distinguished by mass spectrometry while co-eluting with the unlabeled drug during chromatography, correcting for variations in sample preparation and instrument response.[5][6]

Commercial Suppliers of this compound

A variety of chemical and life science suppliers offer this compound for research purposes. The table below summarizes key information from several prominent vendors. Researchers should always request a certificate of analysis for lot-specific data.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
MedChemExpress This compound1261398-62-2C₂₇¹³CH₁₉D₃F₃N₇O533.53
Santa Cruz Biotechnology Nilotinib-d31215678-43-5C₂₈H₁₉D₃F₃N₇O532.53
Simson Pharma Nilotinib D31215678-43-5Not SpecifiedNot Specified

Note: Product details, including CAS numbers and molecular formulas, may vary slightly between suppliers. It is crucial to consult the supplier's technical documentation for precise information.

Experimental Protocol: Quantification of Nilotinib in Human Plasma using LC-MS/MS with this compound Internal Standard

The following protocol is a synthesized methodology based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Nilotinib in human plasma.[5][6][7]

1. Materials and Reagents:

  • Nilotinib analytical standard

  • This compound (Internal Standard, IS)

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Preparation of Stock and Working Solutions:

  • Nilotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nilotinib in methanol.

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Nilotinib stock solution in 50% acetonitrile to create calibration standards. Prepare a working solution of the IS at an appropriate concentration (e.g., 50 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add a specified volume of the IS working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or HPLC vial for analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and IS, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Nilotinib: m/z 530.4 → 289.5

      • This compound: m/z 534.4 → 292.5 (adjust based on specific labeling)

    • Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Nilotinib to the IS against the concentration of the calibration standards.

  • Use a linear regression model to fit the calibration curve.

  • Determine the concentration of Nilotinib in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Nilotinib's Mechanism of Action: Bcr-Abl Signaling Pathway

Nilotinib exerts its therapeutic effect by inhibiting the constitutively active Bcr-Abl tyrosine kinase.[1][2] This oncoprotein drives CML by activating a network of downstream signaling pathways that promote cell proliferation and inhibit apoptosis. The diagram below illustrates the core signaling cascades affected by Nilotinib.

Caption: Nilotinib inhibits the Bcr-Abl kinase, blocking key downstream signaling pathways.

The constitutive activity of the Bcr-Abl fusion protein leads to the activation of several critical downstream signaling pathways that are central to the malignant phenotype of CML cells.[8][9][10]

  • RAS/MAPK Pathway: The Bcr-Abl oncoprotein activates the RAS/RAF/MEK/ERK pathway, which is a primary driver of cell proliferation.[8][10] This activation is often mediated through adaptor proteins like GRB2.[8]

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for promoting cell survival and proliferation.[8][11] Bcr-Abl activates PI3K, which in turn activates AKT.[10] Activated AKT has numerous downstream targets, including the inhibition of pro-apoptotic proteins (like Bad) and the activation of mTOR, a key regulator of cell growth and protein synthesis.[8][11]

  • JAK/STAT Pathway: The JAK/STAT pathway is also activated by Bcr-Abl.[12] Specifically, STAT5 is a key downstream effector that, upon activation, translocates to the nucleus and promotes the expression of genes involved in cell survival, such as Bcl-xL.[10]

By inhibiting the primary Bcr-Abl kinase, Nilotinib effectively dampens the activity of these interconnected pathways, leading to a reduction in leukemic cell proliferation and an increase in apoptosis.[1] This targeted approach underscores the efficacy of Nilotinib in the treatment of CML.

References

The Role of Nilotinib-13C,d3 as an Internal Standard in Quantitative Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Nilotinib-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of the tyrosine kinase inhibitor, nilotinib (B1678881). The use of a SIL-IS is a cornerstone of robust and reliable bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the accuracy and precision required for pharmacokinetic studies and therapeutic drug monitoring.

Core Principles of Internal Standardization with this compound

The fundamental principle behind using an internal standard (IS) is to correct for variations that can occur during sample processing and analysis.[1] An ideal internal standard should behave as similarly as possible to the analyte of interest throughout the entire analytical procedure.[2] this compound is a synthetic version of nilotinib in which one carbon atom has been replaced by its stable isotope, carbon-13 (¹³C), and three hydrogen atoms have been replaced by deuterium (B1214612) (²H or d), a stable isotope of hydrogen.[3]

This isotopic labeling results in a molecule with a higher molecular weight than native nilotinib but with virtually identical physicochemical properties.[4] Consequently, this compound co-elutes with nilotinib during chromatographic separation and experiences the same degree of ionization efficiency or suppression in the mass spectrometer's ion source.[5] By adding a known concentration of this compound to all samples, including calibration standards and quality controls, any analyte loss during sample preparation or fluctuation in instrument response will affect both the analyte and the internal standard to the same extent.[6] Quantification is then based on the ratio of the analyte's response to the internal standard's response, which remains constant even if absolute signal intensities vary.[7] This normalization is critical for achieving the high accuracy and precision demanded by regulatory guidelines.[8]

Mechanism of Action in LC-MS/MS

The utility of this compound as an internal standard is most pronounced in LC-MS/MS analysis. In a typical workflow, a plasma or serum sample containing nilotinib is spiked with a known amount of this compound. Following sample preparation, the extract is injected into the LC-MS/MS system.

During mass spectrometric detection, the instrument is set to monitor specific precursor-to-product ion transitions for both nilotinib and this compound. For instance, nilotinib might be monitored for the transition m/z 530.2 → 289.1, while this compound would be monitored for a transition corresponding to its increased mass, such as m/z 533.2 → 289.0.[9] The shared product ion indicates a similar fragmentation pattern, a characteristic of a good SIL-IS.

The following diagram illustrates the logical workflow of using this compound as an internal standard in a typical bioanalytical process.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of this compound Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Ratio Calculate Peak Area Ratio (Nilotinib / this compound) MS->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Nilotinib Concentration Calibration->Concentration

Bioanalytical Workflow with this compound.

Experimental Protocols

A generalized experimental protocol for the quantification of nilotinib in human plasma using this compound as an internal standard is outlined below. This is a synthesis of common practices found in the literature.[3][7][10]

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of nilotinib and this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

  • From the stock solutions, prepare working solutions for calibration standards and a separate working solution for the internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma, add a fixed volume (e.g., 20 µL) of the this compound internal standard working solution and vortex.

  • Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol) in a specific ratio (e.g., 3:1 v/v) to the plasma sample.

  • Vortex mix thoroughly for a set time (e.g., 2 minutes) to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 or similar reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

    • Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor the specific precursor to product ion transitions for both nilotinib and this compound.

    • Ion Transitions:

      • Nilotinib: e.g., Q1: 530.7 m/z → Q3: 289.5 m/z[10]

      • This compound: e.g., Q1: 533.2 m/z → Q3: 289.0 m/z[9]

The signaling pathway diagram below illustrates the principle of MRM in the mass spectrometer for the simultaneous detection of nilotinib and its internal standard.

G cluster_ms Tandem Mass Spectrometer cluster_nilotinib Nilotinib cluster_is This compound (IS) Q1 Quadrupole 1 (Precursor Ion Selection) Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Nilotinib_pre 530.7 m/z IS_pre 533.2 m/z Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Analyte_IS Co-eluting Analytes (Nilotinib & this compound) Analyte_IS->Q1 Nilotinib_prod 289.5 m/z Nilotinib_pre->Nilotinib_prod Fragmentation IS_prod 289.0 m/z IS_pre->IS_prod Fragmentation

MRM Detection of Nilotinib and its IS.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for LC-MS/MS methods utilizing a stable isotope-labeled internal standard for nilotinib quantification.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Nilotinib2.4 - 4700.0> 0.99
Nilotinib50 - 5000> 0.991
Nilotinib5 - 5000Not Specified

Data synthesized from multiple sources.[7][11][12]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
LLOQ57.85.692.1 - 109.5
LowNot Specified< 15< 1585 - 115
MediumNot Specified< 15< 1585 - 115
HighNot Specified< 15< 1585 - 115

LLOQ: Lower Limit of Quantification. %CV: Percent Coefficient of Variation. Accuracy is presented as the range of the mean measured concentration as a percentage of the nominal concentration. Data represents typical acceptance criteria and findings from validated methods.[7][13]

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of nilotinib. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the analyte throughout the analytical process. This co-behavior allows for the effective correction of variability in sample preparation and instrument response, leading to highly accurate and precise quantification. The use of this compound in conjunction with LC-MS/MS is a powerful and reliable approach for supporting drug development and clinical research, ensuring data of the highest quality and integrity.

References

Isotopic Purity of Nilotinib-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Nilotinib-13C,d3, a crucial internal standard for quantitative bioanalysis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on analytical methodologies, and the biochemical pathways associated with Nilotinib.

Introduction

Nilotinib is a potent and selective Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2][3][4][5] Stable isotope-labeled compounds, such as this compound, are essential for the accurate quantification of the parent drug in biological matrices using mass spectrometry-based assays.[6][7] The isotopic purity of such internal standards is a critical parameter that directly impacts the accuracy and reliability of pharmacokinetic and metabolic studies. This guide details the methods for assessing this purity and provides context for Nilotinib's mechanism of action.

Quantitative Isotopic Purity Analysis

The isotopic purity of this compound is determined by assessing the enrichment of the heavy isotopes (¹³C and ²H) and the abundance of the unlabeled (M+0) and partially labeled isotopic variants. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this characterization.

Table 1: Representative Isotopic Distribution of this compound

Isotopic SpeciesDescriptionRepresentative Abundance (%)
M+0Unlabeled Nilotinib< 0.1
M+1Species with one ¹³C or one ²H< 0.5
M+2Species with two ¹³C or two ²H, or one ¹³C and one ²H< 1.0
M+3Species with three ²H or other combinations< 2.0
M+4Intended labeled species (¹³C, d3)> 98.0

Note: The data presented in this table is representative and may vary between different batches and manufacturers. For precise data, refer to the certificate of analysis provided with the specific lot of the compound.

Experimental Protocols

The determination of isotopic purity involves rigorous analytical procedures. The following are detailed methodologies for the key experiments.

Mass Spectrometry (MS) for Isotopic Enrichment

Objective: To determine the isotopic distribution and calculate the percentage of the desired labeled species (M+4).

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is typically used.[8]

Procedure:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

  • Chromatographic Separation: The sample is injected into the LC system. A C18 column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[9][10][11]

  • Mass Spectrometric Analysis: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Data is acquired in full scan mode over a mass range that includes the molecular ions of unlabeled Nilotinib and the labeled internal standard.

  • Data Analysis: The extracted ion chromatograms for the M+0, M+1, M+2, M+3, and M+4 species are integrated. The isotopic purity is calculated by expressing the peak area of the M+4 ion as a percentage of the sum of the peak areas of all isotopic species. Corrections for the natural isotopic abundance of all elements in the molecule are applied for accurate quantification.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Purity

Objective: To confirm the position of the isotopic labels and provide an orthogonal assessment of isotopic enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ²H, and ¹³C nuclei.

Procedure:

  • Sample Preparation: A sufficient amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR: A standard proton NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium (B1214612) confirms the location of the deuterium labels.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. The enhanced signal intensity of the carbon atom at the position of ¹³C labeling confirms its location.

  • ²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signal and confirm its chemical environment.

  • Data Analysis: The integrals of the relevant signals in the ¹H and ¹³C spectra are compared to those of a known internal standard or to the signals of the unlabeled portion of the molecule to estimate the isotopic enrichment at specific sites.

Nilotinib's Mechanism of Action and Signaling Pathways

Nilotinib is a highly selective inhibitor of the Bcr-Abl tyrosine kinase, the fusion protein that drives the pathogenesis of CML.[1][2][4] It binds to the ATP-binding site of the Abl kinase domain, locking it in an inactive conformation and thereby inhibiting its downstream signaling.[2] This leads to the induction of apoptosis in Bcr-Abl-positive cells.

Beyond Bcr-Abl, Nilotinib also inhibits other tyrosine kinases, including c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[5] Furthermore, studies have shown that Nilotinib can modulate the JAK-STAT signaling pathway, which is also implicated in the proliferation and survival of leukemic cells.[12][13][14]

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Nilotinib.

Bcr_Abl_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibits Apoptosis STAT5->Proliferation Nilotinib Nilotinib Nilotinib->Bcr_Abl

Caption: Bcr-Abl Signaling Pathway and Inhibition by Nilotinib.

JAK_STAT_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Cytokine Binding STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) STAT_dimer->Gene_Transcription Nuclear Translocation Nilotinib Nilotinib (Indirect Effect) Nilotinib->JAK

Caption: JAK-STAT Signaling Pathway and Potential Modulation by Nilotinib.

Conclusion

The isotopic purity of this compound is a critical parameter that underpins the reliability of quantitative bioanalytical methods. A combination of mass spectrometry and NMR spectroscopy provides a comprehensive characterization of its isotopic enrichment and positional labeling. Understanding the mechanism of action of Nilotinib, including its primary inhibition of the Bcr-Abl pathway and its influence on other signaling networks like JAK-STAT, provides a crucial biochemical context for its therapeutic use and for the interpretation of data generated using its isotopically labeled form.

References

The Solubility Profile of Nilotinib-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Nilotinib-13C,d3. While specific solubility data for the isotopically labeled this compound is not extensively available in published literature, the physicochemical properties are expected to be nearly identical to those of unlabeled Nilotinib. Isotopic substitution with 13C and deuterium (B1214612) is not expected to significantly alter solubility. Therefore, this guide summarizes the known solubility of Nilotinib in various solvents, presented in a clear, tabular format for easy comparison.

Furthermore, this document outlines a detailed, generalized experimental protocol for determining the solubility of tyrosine kinase inhibitors like Nilotinib. To provide a broader context for researchers, a diagram of the primary signaling pathway targeted by Nilotinib, the BCR-ABL pathway, is included, along with a workflow for solubility determination.

Solubility of Nilotinib

The solubility of Nilotinib has been reported in a variety of organic and aqueous solvents. The data presented below has been compiled from various sources. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of the compound.

Data Presentation: Quantitative Solubility of Nilotinib

SolventForm of NilotinibReported SolubilitySource
Dimethyl Sulfoxide (DMSO)Nilotinib~ 2 mg/mL[1]
Dimethyl Sulfoxide (DMSO)Nilotinib50 mg/mL[2]
Dimethylformamide (DMF)Nilotinib~ 2 mg/mL[1]
ChloroformNilotinib~ 3 mg/mL[3]
EthanolNilotinib Hydrochloride MonohydrateSparingly soluble[4][5]
EthanolNilotinibVery poorly soluble[2]
MethanolNilotinib Hydrochloride MonohydrateSparingly soluble[4][5]
WaterNilotinib Hydrochloride MonohydratePractically insoluble[4]
WaterNilotinibVery poorly soluble (~10-20 µM)[2][3]
AcetonitrileNilotinib Hydrochloride MonohydrateVery slightly soluble[4][5]
n-OctanolNilotinib Hydrochloride MonohydrateVery slightly soluble[4][5]
Aqueous Buffers (pH > 4.5)Nilotinib Hydrochloride MonohydratePractically insoluble[5][6][7]

Note on Discrepancies: The differing reported solubilities in DMSO may be attributable to variations in experimental conditions or the specific form of Nilotinib used. Researchers should determine the solubility under their specific experimental conditions.

Experimental Protocols

Methodology for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol describes a general method for determining the equilibrium solubility of a compound like Nilotinib in a given solvent.

1. Materials and Equipment:

  • This compound (or Nilotinib) solid
  • Selected solvents (e.g., DMSO, ethanol, water, phosphate-buffered saline at various pH values)
  • Analytical balance
  • Vials with screw caps
  • Shaking incubator or orbital shaker
  • Centrifuge
  • Syringe filters (e.g., 0.22 µm)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the solid compound to a known volume of the solvent in a vial. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.
  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.
  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
  • Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.
  • Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
  • Data Analysis: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Solubility Determination prep Preparation of Supersaturated Solution (Excess solid in solvent) equil Equilibration (Shaking at constant temperature) prep->equil sep Phase Separation (Centrifugation) equil->sep filt Sample Collection & Filtration (Supernatant through 0.22 µm filter) sep->filt dil Dilution of Filtrate filt->dil quant Quantification (HPLC Analysis) dil->quant res Result (Solubility Calculation) quant->res

Caption: Workflow for determining equilibrium solubility.

bcr_abl_pathway Simplified BCR-ABL Signaling Pathway and Nilotinib Inhibition cluster_cell Cell cluster_ras RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway cluster_jak JAK-STAT Pathway BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 activates PI3K PI3K BCR_ABL->PI3K activates JAK JAK BCR_ABL->JAK activates RAS RAS GRB2->RAS activates RAF RAF-MEK-ERK RAS->RAF activates Proliferation Cell Proliferation RAF->Proliferation AKT AKT PI3K->AKT activates Apoptosis Inhibition of Apoptosis (Cell Survival) AKT->Apoptosis STAT STAT JAK->STAT activates Transcription Gene Transcription (Survival & Proliferation) STAT->Transcription Nilotinib Nilotinib Nilotinib->BCR_ABL inhibits

Caption: Nilotinib inhibits the BCR-ABL signaling pathway.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Nilotinib in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Nilotinib (B1678881) (marketed as Tasigna™) is a potent second-generation tyrosine kinase inhibitor (TKI) that targets the BCR-ABL kinase.[1][2] It is approved for the treatment of chronic myeloid leukemia (CML) in patients who are resistant or intolerant to first-line therapies like imatinib.[1][3] Therapeutic Drug Monitoring (TDM) is crucial for optimizing Nilotinib dosage to ensure efficacy while minimizing toxicity.[4][5] This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Nilotinib in human plasma. The method utilizes a stable isotope-labeled internal standard, Nilotinib-13C,d3, to ensure high accuracy and precision, following established FDA guidelines for bioanalytical method validation.[1] The protocol employs a straightforward protein precipitation technique for sample preparation, making it suitable for high-throughput analysis.[1][6]

Experimental Protocols

Materials and Reagents
  • Analytes: Nilotinib hydrochloride monohydrate, this compound (Internal Standard, IS).

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Deionized water.

  • Matrix: Drug-free human plasma (K2-EDTA).

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Independently weigh and dissolve Nilotinib and this compound in methanol to prepare primary stock solutions of 1 mg/mL. Store at -20°C.

  • Working Solutions:

    • Prepare serial dilutions of the Nilotinib stock solution with 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards (CS).[1]

    • Prepare a working solution of the Internal Standard (IS) by diluting the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Controls:

    • Spike appropriate amounts of the Nilotinib working solutions into drug-free human plasma to prepare calibration standards at concentrations of 5, 10, 50, 100, 500, 1000, 2000, and 4000 ng/mL.[1][4]

    • Independently prepare Quality Control (QC) samples at four concentrations:

      • LLOQ: 5 ng/mL (Lower Limit of Quantification)

      • LQC: 15 ng/mL (Low Quality Control)

      • MQC: 750 ng/mL (Medium Quality Control)

      • HQC: 3000 ng/mL (High Quality Control)

Sample Preparation Protocol

A simple protein precipitation method is used for sample extraction.[1][6]

  • Aliquot 100 µL of plasma sample (Standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the Internal Standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant into an HPLC vial.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

G cluster_workflow Sample Preparation Workflow sample 1. Aliquot 100 µL Plasma Sample add_is 2. Add 300 µL IS in Acetonitrile sample->add_is vortex 3. Vortex (1 min) (Protein Precipitation) add_is->vortex centrifuge 4. Centrifuge (12,000 x g, 10 min) vortex->centrifuge transfer 5. Transfer 150 µL Supernatant centrifuge->transfer inject 6. Inject 10 µL into LC-MS/MS System transfer->inject

Figure 1. Workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Parameter Condition
LC System UPLC or HPLC System
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 3.0 min, hold for 1.0 min, return to 30% B and re-equilibrate for 1.0 min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition: Nilotinib Q1 (m/z): 530.5 → Q3 (m/z): 289.5 (Collision Energy: 30 V)[7]
MRM Transition: IS Q1 (m/z): 534.5 → Q3 (m/z): 293.5 (Collision Energy: 30 V)
Source Temperature 120°C[7]
Desolvation Temperature 350°C[7]
Capillary Voltage 3.5 kV

Results

The method was validated for selectivity, linearity, precision, accuracy, recovery, and stability.

Selectivity and Chromatography

No significant interfering peaks from endogenous plasma components were observed at the retention times of Nilotinib and its internal standard. Under the specified chromatographic conditions, Nilotinib typically elutes at approximately 2.8 minutes.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 5.0 to 4000 ng/mL.[4]

Parameter Value
Concentration Range 5.0 - 4000 ng/mL
Regression Equation y = mx + c (using 1/x² weighting)
Correlation Coefficient (r²) > 0.995
LLOQ 5.0 ng/mL
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels. The results were within the acceptable limits as per FDA guidelines (±15% for QCs, ±20% for LLOQ).[1]

QC Level Conc. (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Accuracy (%Bias)
LLOQ 5.0≤ 8.0%≤ 10.0%± 12.0%± 13.0%
LQC 15.0≤ 6.5%≤ 7.5%± 9.0%± 10.0%
MQC 750.0≤ 5.0%≤ 6.0%± 7.0%± 8.0%
HQC 3000.0≤ 4.5%≤ 5.5%± 6.0%± 7.0%

Mechanism of Action

Nilotinib functions by inhibiting the tyrosine kinase activity of the BCR-ABL oncoprotein, which is characteristic of CML. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates. This action blocks the signaling pathways that lead to cellular proliferation and promotes apoptosis in cancer cells.

G cluster_pathway Nilotinib Mechanism of Action bcr_abl BCR-ABL Oncoprotein substrate Downstream Substrate bcr_abl->substrate Phosphorylates phos_substrate Phosphorylated Substrate bcr_abl->phos_substrate atp ATP atp->bcr_abl Binds proliferation Cell Proliferation & Survival phos_substrate->proliferation nilotinib Nilotinib nilotinib->bcr_abl Blocks ATP Binding Site inhibition Inhibition

Figure 2. Nilotinib inhibits the BCR-ABL signaling pathway.

Conclusion

This application note describes a validated LC-MS/MS method for the reliable quantification of Nilotinib in human plasma. The use of a stable isotope-labeled internal standard (this compound) and a simple protein precipitation protocol provides a robust, accurate, and high-throughput solution for therapeutic drug monitoring and pharmacokinetic research, ultimately aiding in the optimization of CML therapy.

References

Application Note: Quantification of Nilotinib in Human Plasma using Nilotinib-¹³C,d₃ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Nilotinib (B1678881) is a tyrosine kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML). Therapeutic drug monitoring (TDM) of nilotinib is crucial to optimize treatment efficacy and minimize toxicity. This application note provides a detailed protocol for the quantitative analysis of nilotinib in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Nilotinib-¹³C,d₃, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method described herein is suitable for pharmacokinetic studies and clinical research.

Experimental Workflow

The following diagram outlines the major steps in the bioanalytical workflow for the quantification of nilotinib in plasma.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (e.g., 200 µL) add_is Add Nilotinib-¹³C,d₃ Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject onto LC System reconstitute->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection Mass Spectrometric Detection chromatography->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve quantification Quantify Nilotinib Concentration calibration_curve->quantification

Caption: Bioanalytical workflow for Nilotinib quantification.

Materials and Methods

Reagents and Materials
Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C8 or C18, specific dimensions may vary)

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

Preparation of Stock and Working Solutions
  • Nilotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of nilotinib reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Nilotinib-¹³C,d₃ in methanol.

  • Working Solutions: Prepare serial dilutions of the nilotinib stock solution with a suitable solvent (e.g., methanol or 50:50 acetonitrile:water) to create working solutions for calibration standards and quality control (QC) samples.[1][2] A working solution of the internal standard should also be prepared by diluting the IS stock solution.[1]

Sample Preparation Protocol
  • Label microcentrifuge tubes for blank, zero, calibration standards, QCs, and unknown samples.

  • To 200 µL of plasma, add the internal standard working solution.[1]

  • For protein precipitation, add a precipitating agent such as acetonitrile (e.g., 1 mL).[1]

  • Vortex the mixture for approximately 1 minute.[1]

  • Centrifuge the samples at high speed (e.g., 16,000 x g) for about 6 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 37-40°C.[1][3]

  • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase or a suitable solvent mixture (e.g., 50:50 methanol:water).[1]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following table summarizes a typical set of LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

ParameterRecommended Conditions
LC System
ColumnC8, 4.6 x 100 mm, 3.5 µm[2]
Mobile Phase A2 mmol/L ammonium acetate with 0.1% formic acid in water[2]
Mobile Phase BMethanol[2]
GradientIsocratic with a high percentage of organic phase (e.g., 66% Methanol)[2]
Flow Rate700 µL/min[2]
Column Temperature35°C[2]
Injection Volume20 µL[2]
MS System
Ionization ModePositive Electrospray Ionization (ESI+)[1]
Monitored TransitionsNilotinib: m/z 530.4 → [Product Ion] Nilotinib-¹³C,d₃: m/z 534.4 → [Product Ion][1]
Dwell Time~0.37 s[1]
Capillary Voltage4.0 kV[1]
Probe Temperature400°C[1]

Note: Product ions for MRM transitions need to be determined by direct infusion and optimization on the specific mass spectrometer.

Data Analysis and Quantification

The concentration of nilotinib in plasma samples is determined using the internal standard method. The ratio of the peak area of nilotinib to the peak area of Nilotinib-¹³C,d₃ is calculated. A calibration curve is constructed by plotting this peak area ratio against the nominal concentration of the calibration standards. The concentration of nilotinib in unknown samples is then interpolated from this calibration curve using a linear regression model, often with a weighting factor (e.g., 1/x²).[1]

logic_flow cluster_data_acquisition Data Acquisition cluster_calibration Calibration cluster_quantification Quantification get_chromatograms Obtain Chromatograms for Nilotinib and IS integrate_peaks Integrate Peak Areas (Analyte & IS) get_chromatograms->integrate_peaks calc_ratio_cal Calculate Peak Area Ratio (Analyte/IS) for Calibrators integrate_peaks->calc_ratio_cal calc_ratio_unknown Calculate Peak Area Ratio for Unknowns integrate_peaks->calc_ratio_unknown plot_curve Plot Ratio vs. Concentration calc_ratio_cal->plot_curve linear_regression Perform Linear Regression (e.g., with 1/x² weighting) plot_curve->linear_regression interpolate Interpolate Concentration from Calibration Curve linear_regression->interpolate calc_ratio_unknown->interpolate final_concentration Report Final Nilotinib Concentration interpolate->final_concentration

Caption: Data analysis and quantification workflow.

Method Validation Summary

The described method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical validation parameters and acceptance criteria.

Validation ParameterTypical Range/Result
Linearity Range 2.5 - 2000 ng/mL[2] or 5 - 5000 ng/mL[1]
Lower Limit of Quantification (LLOQ) 2.5 ng/mL[2] or 5 ng/mL[1]
Intra-assay Precision (%CV) < 15% (< 20% at LLOQ)[2]
Inter-assay Precision (%CV) < 15% (< 20% at LLOQ)[2]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Normalized matrix effect between 85% and 115%[2]
Stability Bench-top, freeze-thaw, and long-term stability should be established. The use of an internal standard helps ensure stability of the analyte-to-IS ratio.[1]

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and accurate means for the quantification of nilotinib in human plasma. The use of the stable isotope-labeled internal standard, Nilotinib-¹³C,d₃, is critical for achieving reliable results by correcting for potential variability during sample preparation and analysis. This method is well-suited for therapeutic drug monitoring and pharmacokinetic research, contributing to the personalized treatment of patients receiving nilotinib.

References

Application Note: Quantification of Nilotinib in Human Plasma by UPLC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Nilotinib (B1678881) in human plasma. The method utilizes a stable isotope-labeled internal standard, Nilotinib-13C,d3, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The sample preparation involves a straightforward protein precipitation step, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and recovery.

Introduction

Nilotinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] Therapeutic drug monitoring of Nilotinib is crucial to optimize treatment efficacy and minimize toxicity, necessitating a reliable and accurate analytical method for its quantification in patient plasma samples. This application note presents a validated UPLC-MS/MS method employing this compound as the internal standard (IS) to correct for matrix effects and variations in sample processing.[2][3] The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using mass spectrometry, as it shares very similar physicochemical properties with the analyte, ensuring reliable quantification.

Experimental

Materials and Reagents
  • Nilotinib reference standard (purity >99%)

  • This compound internal standard (purity >99%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Control human plasma

Instrumentation
  • Waters Acquity UPLC system or equivalent

  • Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex QTRAP series)

  • Analytical column: Xtimate Phenyl column (2.1 mm × 150 mm, 3 µm) or equivalent[4]

Sample Preparation

A simple and rapid protein precipitation method was employed for plasma sample preparation:

  • Allow plasma samples to thaw at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 20 µL of the internal standard working solution (this compound at 500 ng/mL in 50:50 acetonitrile:water).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for injection.

UPLC-MS/MS Conditions

UPLC Conditions:

ParameterValue
Column Xtimate Phenyl (2.1 mm × 150 mm, 3 µm)[4]
Mobile Phase A 0.15% Formic Acid and 0.05% Ammonium Acetate in Water[4][5]
Mobile Phase B Acetonitrile[4][5]
Gradient Isocratic: 40% A / 60% B[4][5]
Flow Rate 0.25 mL/min[5]
Column Temperature 40°C
Injection Volume 5 µL
Run Time 6 minutes[5]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C[4][5]
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Nilotinib 530.7289.55030
This compound 534.7292.55030

Note: The specific m/z for this compound may vary slightly based on the exact labeling pattern.

Results and Discussion

Method Validation

The UPLC-MS/MS method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect according to established bioanalytical method validation guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 2.4 to 4700.0 ng/mL for Nilotinib in human plasma.[4][5] The coefficient of determination (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 2.4 ng/mL with acceptable precision and accuracy.[4][5]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ2.4< 1585-115< 1585-115
Low QC7.5< 1585-115< 1585-115
Medium QC250< 1585-115< 1585-115
High QC3000< 1585-115< 1585-115

Recovery and Matrix Effect

The extraction recovery of Nilotinib from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was consistent across the different QC levels. The use of the stable isotope-labeled internal standard effectively compensated for any matrix effects.

QC LevelConcentration (ng/mL)Extraction Recovery (%)
Low QC7.5> 85
Medium QC250> 85
High QC3000> 85

Experimental Workflow Diagram

Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Vortex Vortex Mix Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into UPLC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the quantification of Nilotinib in human plasma.

Conclusion

This application note describes a validated UPLC-MS/MS method for the reliable quantification of Nilotinib in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation and rapid analysis time make this method well-suited for high-throughput clinical applications, including therapeutic drug monitoring and pharmacokinetic studies.

References

Application Note: High-Throughput Analysis of Nilotinib in Human Plasma for Pharmacokinetic Studies Using a Validated LC-MS/MS Method with Nilotinib-13C,d3 as Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of nilotinib (B1678881) in human plasma. To ensure accuracy and precision in pharmacokinetic (PK) studies, a stable isotope-labeled internal standard, Nilotinib-13C,d3, is employed. The protocol described herein provides a comprehensive guide, from sample preparation to data analysis, and is suitable for high-throughput bioanalytical laboratories.

Introduction

Nilotinib is a potent and selective BCR-ABL tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2][3] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy.[4][5] This note describes a validated LC-MS/MS method for the determination of nilotinib in human plasma, a common matrix for PK studies. The use of a stable isotope-labeled internal standard, this compound, minimizes the variability associated with sample preparation and matrix effects, leading to reliable and reproducible results.

Nilotinib Signaling Pathway

Nilotinib primarily functions by inhibiting the BCR-ABL tyrosine kinase, which is constitutively active in CML and drives uncontrolled cell proliferation.[1][2] By blocking the ATP-binding site of the kinase, nilotinib inhibits the phosphorylation of downstream substrates, thereby interrupting signaling pathways that lead to cell growth and survival, and ultimately inducing apoptosis in cancer cells.[2]

Nilotinib_Signaling_Pathway cluster_cell Cancer Cell BCR_ABL BCR-ABL Tyrosine Kinase Downstream Downstream Substrates BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Nilotinib Nilotinib Nilotinib->BCR_ABL

Nilotinib mechanism of action.

Experimental Workflow for Pharmacokinetic Analysis

The general workflow for analyzing clinical samples for a pharmacokinetic study of nilotinib involves several key steps, from sample collection to final data analysis and reporting.

PK_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_pk Pharmacokinetic Analysis Dosing Patient Dosing with Nilotinib Sampling Timed Blood Sample Collection Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Preparation Plasma Sample Preparation Processing->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Quantification Analysis->Quantification Modeling PK Parameter Calculation Quantification->Modeling Reporting Reporting Modeling->Reporting

Pharmacokinetic study workflow.

Materials and Reagents

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer is required.

Protocols

Preparation of Stock and Working Solutions
  • Nilotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve nilotinib in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the nilotinib stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution: Dilute the IS stock solution with methanol to achieve a final concentration of approximately 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label polypropylene (B1209903) tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the corresponding tubes.

  • Add 100 µL of the IS working solution to each tube (except for blank samples, to which 100 µL of methanol should be added).

  • Vortex mix for 30 seconds.

  • Add 200 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 20% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min.
Injection Volume 5 µL
Column Temp. 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Nilotinib Transition m/z 530.7 → 289.5
This compound IS Transition m/z 534.4 → 292.5 (example)
Source Temp. 120°C
Desolvation Temp. 350°C

Method Validation Summary

The described method has been validated according to regulatory guidelines. A summary of the validation parameters is provided below.

Table 1: Linearity and Sensitivity

ParameterResult
Linear Range 2.5 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2.5 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC 7.5< 10< 1090 - 110
Mid QC 750< 10< 1090 - 110
High QC 4000< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

ParameterResult
Extraction Recovery > 85%
Matrix Effect Minimal, compensated by IS

Table 4: Stability

ConditionDurationStability
Autosampler 24 hours at 4°CStable
Bench-top 8 hours at room temperatureStable
Freeze-thaw Cycles 3 cyclesStable
Long-term Storage 3 months at -80°CStable

Conclusion

The LC-MS/MS method presented here, utilizing this compound as an internal standard, offers a sensitive, specific, and reliable approach for the quantification of nilotinib in human plasma. This method is well-suited for pharmacokinetic studies in a high-throughput setting, providing accurate data to support drug development and clinical research.

References

Application Notes: Therapeutic Drug Monitoring of Nilotinib using Nilotinib-¹³C,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib (B1678881) is a potent second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML).[1][2] It functions by targeting the BCR-ABL kinase, which is a hallmark of CML.[1][3] Therapeutic Drug Monitoring (TDM) of Nilotinib is crucial for optimizing treatment efficacy and minimizing toxicity.[4][5][6] A strong correlation has been observed between Nilotinib plasma concentrations and clinical outcomes, making TDM a valuable tool in personalizing patient care.[2][7] To ensure accurate quantification of Nilotinib in biological matrices, a stable isotope-labeled internal standard, such as Nilotinib-¹³C,d₃, is employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4][8][9] This internal standard mimics the physicochemical properties of Nilotinib, correcting for variations in sample preparation and instrument response, thereby leading to highly precise and accurate measurements.[8]

Mechanism of Action

Nilotinib selectively inhibits the tyrosine kinase activity of the BCR-ABL oncoprotein, as well as c-KIT and platelet-derived growth factor receptor (PDGFR).[3][10] In CML, the constitutively active BCR-ABL kinase drives uncontrolled cell proliferation and resistance to apoptosis.[1] Nilotinib binds to the ATP-binding site of the BCR-ABL protein with high affinity, preventing its phosphorylation activity and subsequently inhibiting downstream signaling pathways that are crucial for cancer cell growth and survival.[1][3] This targeted inhibition leads to a reduction in the proliferation of leukemic cells and induces programmed cell death (apoptosis).[1]

Signaling Pathway

Nilotinib_Signaling_Pathway cluster_cell Leukemic Cell cluster_downstream Downstream Signaling BCR_ABL BCR-ABL Kinase PI3K_mTOR PI3K/mTOR Pathway BCR_ABL->PI3K_mTOR activates RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK activates STAT STAT Pathway BCR_ABL->STAT activates Apoptosis Apoptosis BCR_ABL->Apoptosis inhibits ATP ATP ATP->BCR_ABL binds Nilotinib Nilotinib Nilotinib->BCR_ABL inhibits Nilotinib->Apoptosis promotes Proliferation Cell Proliferation & Survival PI3K_mTOR->Proliferation RAS_MAPK->Proliferation STAT->Proliferation TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_Addition Add IS in Acetonitrile (200 µL) Plasma->IS_Addition Vortex Vortex Mix IS_Addition->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Nilotinib Calibration->Quantification Result Report Nilotinib Concentration Quantification->Result

References

sample preparation for Nilotinib analysis with a stable isotope standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib (B1678881) is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Therapeutic drug monitoring of Nilotinib is crucial to ensure optimal efficacy and minimize toxicity. Accurate quantification of Nilotinib in biological matrices, such as human plasma, is therefore essential. This application note provides a detailed protocol for the sample preparation of Nilotinib in human plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing a stable isotope-labeled internal standard to ensure accuracy and precision.

Principle

The method described here is based on protein precipitation for the extraction of Nilotinib from human plasma. A stable isotope-labeled Nilotinib analogue, such as Nilotinib-d8 or [¹³C₂,¹⁵N₂]-Nilotinib, is used as an internal standard (IS) to correct for matrix effects and variations in extraction efficiency and instrument response.[1][2] The use of a stable isotope-labeled IS is the gold standard for quantitative bioanalysis using mass spectrometry as it co-elutes with the analyte and behaves similarly during ionization, leading to highly reliable data.

Materials and Reagents

  • Nilotinib analytical standard

  • Nilotinib stable isotope-labeled internal standard (e.g., [¹³C₂,¹⁵N₂]-Nilotinib or [¹³C, ²H₃]-Nilotinib)[1][2]

  • HPLC-grade acetonitrile[1][3]

  • HPLC-grade methanol[2][4][5]

  • Formic acid[1]

  • Ammonium acetate[4]

  • Deionized water

  • Control human plasma

Equipment

  • Precision pipettes and tips

  • Microcentrifuge tubes (1.5 mL)[1]

  • Vortex mixer[1]

  • Microcentrifuge[1]

  • Sample evaporator (e.g., nitrogen stream)[1][3]

  • LC-MS/MS system

Experimental Protocols

Preparation of Stock and Working Solutions
  • Nilotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nilotinib analytical standard in methanol (B129727) to obtain a final concentration of 1 mg/mL.[2]

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the stable isotope-labeled Nilotinib in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Nilotinib stock solution in a mixture of acetonitrile (B52724) and water (50:50, v/v) to create calibration standards and quality control (QC) samples.[1] A working solution of the internal standard is also prepared by diluting its stock solution.

Sample Preparation: Protein Precipitation
  • Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1]

  • Add 10 µL of the internal standard working solution (e.g., 500 ng/mL of [¹³C₂,¹⁵N₂]-Nilotinib in acetonitrile:water 50:50, v/v).[1]

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at 16,000 x g for 6 minutes at room temperature.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[1]

  • Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from various validated methods for Nilotinib analysis in human plasma.

ParameterProtein PrecipitationSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Linearity Range (ng/mL) 5 - 5000[1], 2.4 - 4700[4], 10 - 2500[6]10 - 5000[7]2.4 - 4700[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 5[1], 2.4[4], 10[6]10[7]2.4[4]
Extraction Recovery (%) 83.9 - 96.8[8]72 - 78[7]Not explicitly stated in the provided results
Intra-assay Precision (%CV) 2.5 - 7.8[1]< 10.0[7]< 14.36[6]
Inter-assay Precision (%CV) 0 - 5.6[1]< 10.0[7]< 14.36[6]
Accuracy (%) 92.1 - 109.5[1]within 10.4[7]95.8 - 105.1[8]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 200 µL Plasma Sample is Add Internal Standard (e.g., Nilotinib-d8) plasma->is ppt Add 1 mL Acetonitrile (Protein Precipitation) is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (16,000 x g, 6 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject quantify Quantification inject->quantify

Caption: Workflow for Nilotinib sample preparation using protein precipitation.

Discussion

The protein precipitation method is widely used due to its simplicity, speed, and cost-effectiveness. The protocol provided here is a robust starting point for the analysis of Nilotinib in human plasma. It is crucial to validate the method in your laboratory according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, and reliability for your specific application. Parameters to be validated include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. The use of a stable isotope-labeled internal standard is highly recommended to achieve the most accurate and reproducible results.

References

Application Notes and Protocols for Bioequivalence Studies of Nilotinib Using Nilotinib-13C,d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of nilotinib (B1678881), a tyrosine kinase inhibitor, utilizing Nilotinib-13C,d3 as a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods, as it corrects for variability during sample processing and analysis, ensuring high accuracy and precision.[][2][3][4]

Introduction to Nilotinib and Bioequivalence

Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, approved for the treatment of chronic myeloid leukemia (CML).[5][6][7][8] To ensure that generic formulations of nilotinib perform equivalently to the innovator product, regulatory agencies require bioequivalence studies.[9][10][11] These studies compare the rate and extent of absorption of the active pharmaceutical ingredient from the test (generic) and reference (innovator) products.

The primary method for determining the concentration of nilotinib in biological matrices (typically plasma) is through validated LC-MS/MS assays.[5][12][13] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for mitigating matrix effects and ensuring the reliability of the pharmacokinetic data.

Experimental Protocols

Materials and Reagents
  • Analytes: Nilotinib reference standard, this compound internal standard.

  • Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Water (deionized or Milli-Q), Human plasma (drug-free).

  • Consumables: 1.5 mL microcentrifuge tubes, borosilicate glass tubes, volumetric flasks, pipettes.

Stock and Working Solutions Preparation
  • Nilotinib Stock Solution (0.5 mg/mL): Accurately weigh and dissolve an appropriate amount of nilotinib reference standard in a 50:50 (v/v) mixture of acetonitrile and water. Store at 4°C in the dark.[5]

  • This compound Internal Standard Stock Solution: Prepare a stock solution of this compound in a similar manner to the nilotinib stock solution.

  • Working Solutions: Prepare a series of working solutions for calibration standards and quality controls by serially diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.[5]

Sample Preparation (Protein Precipitation)
  • To a 1.5 mL microcentrifuge tube, add 200 µL of the human plasma sample (calibration standard, quality control, or study sample).

  • Add a specified amount of the this compound internal standard working solution. One protocol suggests adding 10 µl of a 500 ng/mL solution.[5]

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture for 1 minute.[5]

  • Centrifuge at 16,000 x g for 6 minutes at room temperature.[5]

  • Transfer the supernatant to a clean borosilicate glass tube.[5]

  • Evaporate the supernatant to dryness under a stream of nitrogen at 37°C.[5]

  • Reconstitute the dried residue in 100 µL of a 50:50 (v/v) mixture of methanol and water.[5]

  • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[5]

LC-MS/MS Analysis

The following are example conditions and can be optimized as needed.

  • Liquid Chromatography (LC) System: A UPLC or HPLC system.

  • Column: A C18 reverse-phase column (e.g., hydro-Synergi or Zorbax Eclipses C18).[5][14]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol or acetonitrile.[5][12]

  • Flow Rate: 0.2 - 1.0 mL/min.[5][14]

  • Injection Volume: 5 - 20 µL.[5][14]

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[5]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nilotinib: m/z 530.7 → 289.5 (example)[12]

    • This compound: m/z 534.4 (example for a different isotope)[5] (The exact transition for this compound would need to be determined, but would be approximately 4 mass units higher than the parent and potentially the same fragment).

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for nilotinib from various studies. These parameters are essential for establishing bioequivalence.

ParameterValueConditionReference
Cmax (Maximum Concentration) 1,172 ng/mL300 mg twice-daily[15]
1,346 ng/mL400 mg twice-daily[15]
Cmin (Minimum Concentration) 1,158 ng/mL300 mg twice-daily[15]
1,340 ng/mL400 mg twice-daily[15]
AUC0–tlast (Area Under the Curve) 11,865 ng∙h/mL300 mg twice-daily[15]
13,656 ng∙h/mL400 mg twice-daily[15]
Half-life (t½) ~17 hoursN/A[6]
Clearance (CL) 20.2 L/hNewly diagnosed Ph+ CML[6]
Volume of Distribution (Vss) 0.55 to 3.9 L/kgPreclinical species[7]
Time to Cmax (Tmax) 0.5 - 4 hoursPreclinical species[7]
Bioavailability Moderate (17-44%)Preclinical species[7]

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Bioequivalence Study

Bioequivalence_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalytical Phase cluster_data_analysis Data Analysis Study_Design Two-Period, Crossover Design Dosing Administer Test & Reference Products Study_Design->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Prep Plasma Protein Precipitation with this compound IS Blood_Sampling->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Quantification Quantification of Nilotinib LCMS_Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Quantification->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Interval) PK_Analysis->Stat_Analysis Bioequivalence_Conclusion Bioequivalence_Conclusion Stat_Analysis->Bioequivalence_Conclusion Internal_Standard_Logic cluster_process Analytical Process Analyte Nilotinib (Analyte) Sample_Prep Sample Preparation (e.g., extraction loss) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep Injection LC Injection (volume variability) Sample_Prep->Injection Ionization MS Ionization (matrix effects) Injection->Ionization MS_Detection MS_Detection Ionization->MS_Detection MS Detection Ratio_Calculation Ratio_Calculation MS_Detection->Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Concentration Concentration Ratio_Calculation->Concentration Determine Analyte Concentration

References

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Nilotinib in Human Plasma Using Nilotinib-¹³C,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Nilotinib (B1678881) in human plasma. The method utilizes Nilotinib-¹³C,d₃ as the stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 column with a rapid gradient elution, allowing for a short run time. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of Nilotinib.

Introduction

Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, approved for the treatment of chronic myeloid leukemia (CML).[1][2] Therapeutic drug monitoring of Nilotinib is crucial to optimize treatment efficacy and minimize toxicity. This application note presents a detailed protocol for a UPLC-MS/MS method for the quantification of Nilotinib in human plasma, employing Nilotinib-¹³C,d₃ as the internal standard for reliable quantification.

Experimental Protocols

Materials and Reagents
Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Nilotinib and Nilotinib-¹³C,d₃ by dissolving the accurately weighed compounds in a 50:50 (v/v) mixture of acetonitrile and water. Store at 4°C in the dark.

  • Working Standard Solutions: Prepare serial dilutions of the Nilotinib stock solution with a 50:50 (v/v) acetonitrile/water mixture to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the Nilotinib-¹³C,d₃ stock solution with methanol to achieve the desired concentration.

Sample Preparation
  • Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard working solution.

  • Add 500 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 9500 x g for 5 minutes.[3]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Method

Chromatographic Conditions
ParameterValue
UPLC System Waters Acquity UPLC or equivalent
Column C18, 50 mm x 2.1 mm, 1.7 µm
Column Temperature 50 °C[4]
Mobile Phase A 0.15% Formic acid and 0.05% Ammonium acetate in water[5][6]
Mobile Phase B Acetonitrile[5][6]
Flow Rate 0.25 mL/min[5]
Injection Volume 5 µL
Run Time 6 minutes[5]
Mass Spectrometric Conditions
ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4.0 kV[7]
Cone Voltage 50 V[5]
Source Temperature 120 °C[5]
Desolvation Temperature 350 °C[5]
Collision Gas Argon
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nilotinib 530.7289.530
Nilotinib-¹³C,d₃ 534.4292.530

Note: Collision energy may require optimization based on the specific instrument used.

Data Presentation

Calibration Curve and Linearity

The method was linear over the concentration range of 2.4–4700.0 ng/mL for Nilotinib in human plasma.[5]

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Nilotinib2.4 - 4700.0> 0.99
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated with QC samples at low, medium, and high concentrations.

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low < 15< 1585 - 115
Medium < 15< 1585 - 115
High < 15< 1585 - 115

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard (Nilotinib-¹³C,d₃) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex p3->p4 p5 Centrifuge p4->p5 p6 Collect Supernatant p5->p6 a1 UPLC Separation (C18 Column) p6->a1 Inject a2 MS/MS Detection (MRM Mode) a1->a2 d1 Quantification a2->d1 d2 Report Generation d1->d2

Caption: UPLC-MS/MS workflow for Nilotinib quantification.

Nilotinib Mechanism of Action: BCR-ABL Signaling Pathway

G cluster_pathway BCR-ABL Signaling Pathway cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat JAK/STAT Pathway BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5 STAT5 JAK->STAT5 Survival Cell Survival STAT5->Survival Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits

Caption: Nilotinib inhibits the BCR-ABL signaling pathway.

Conclusion

The UPLC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of Nilotinib in human plasma. The use of a stable isotope-labeled internal standard, Nilotinib-¹³C,d₃, ensures high accuracy and precision. This method is well-suited for clinical research and therapeutic drug monitoring of Nilotinib.

References

Troubleshooting & Optimization

Technical Support Center: Nilotinib-13C,d3 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Nilotinib-13C,d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues.

Sample Preparation

  • Question: What is the most common and effective method for extracting Nilotinib (B1678881) from plasma/serum?

    • Answer: Protein precipitation is a widely used, simple, and effective method for extracting Nilotinib from plasma and serum samples.[1] Acetonitrile (B52724) is commonly used as the precipitation solvent.[1] Alternatively, liquid-liquid extraction (LLE) with ethyl acetate (B1210297) has also been successfully employed and may help in reducing matrix effects.[2]

  • Question: I am observing significant matrix effects in my analysis. How can I mitigate this?

    • Answer: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalytical LC-MS.[2] To minimize their impact:

      • Use an isotopically labeled internal standard: this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[3]

      • Optimize sample preparation: While protein precipitation is rapid, it may not remove all interfering matrix components.[2] Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[2][4]

      • Chromatographic separation: Ensure adequate chromatographic separation of Nilotinib from endogenous plasma components, especially phospholipids.

  • Question: What are the recommended storage conditions for Nilotinib stock solutions and samples?

    • Answer:

      • Stock solutions: Nilotinib stock solutions prepared in methanol (B129727) or a mixture of acetonitrile and water (50:50, v/v) should be stored at 4°C in the dark or at -20°C.[1][2]

      • Plasma/Serum samples: Patient plasma samples should be centrifuged soon after collection and the supernatant stored at -70°C until analysis.[2]

      • Autosampler stability: Reconstituted samples of Nilotinib have shown stability for up to 72 hours when kept in an autosampler at 4°C.[1]

Chromatography

  • Question: I am experiencing poor peak shape (e.g., tailing, fronting, or broad peaks) for Nilotinib. What could be the cause?

    • Answer: Poor peak shape can be attributed to several factors:

      • Column choice: C18 columns are commonly used for Nilotinib analysis.[5][6] Ensure you are using a suitable column as specified in validated methods.

      • Mobile phase composition: The mobile phase typically consists of an organic solvent (acetonitrile or methanol) and an aqueous component with an additive like formic acid or ammonium (B1175870) acetate to ensure proper ionization and peak shape.[1][2] Check the pH and composition of your mobile phase.

      • Flow rate: An inappropriate flow rate can affect peak shape. Typical flow rates range from 0.2 mL/min to 1.3 mL/min.[1][5]

      • Column degradation: The column may be degraded or contaminated. Try washing the column or replacing it if necessary.

  • Question: What are typical retention times for Nilotinib?

    • Answer: The retention time for Nilotinib can vary depending on the specific chromatographic conditions (column, mobile phase, flow rate, etc.). Reported retention times are approximately 3.5 minutes and 5.4 minutes in different validated methods.[1][2] It is important to establish the retention time on your specific LC system.

Mass Spectrometry

  • Question: What are the recommended mass spectrometry parameters for Nilotinib and this compound?

    • Answer: Nilotinib is typically analyzed in positive electrospray ionization (ESI+) mode. The most common multiple reaction monitoring (MRM) transitions are:

      • Nilotinib: m/z 530.7 → 289.5[2] or m/z 530.4 (single ion monitoring)[1]

      • This compound (Internal Standard): The exact m/z will depend on the labeling pattern, but a common transition would be expected to have a precursor ion with an increased mass corresponding to the isotopic labels. For example, [13C, 2H3]-Nilotinib is used as an internal standard.[3] One publication used [C132,N152]-nilotinib with an m/z of 534.4.[1]

  • Question: My signal intensity for Nilotinib is low. How can I improve it?

    • Answer: To improve signal intensity:

      • Optimize MS parameters: Fine-tune parameters such as capillary voltage, cone voltage, probe temperature, and collision energy to maximize the signal for the specific MRM transition of Nilotinib.[1][2]

      • Check sample preparation: Inefficient extraction can lead to low recovery and thus low signal. Evaluate your sample preparation method for potential losses.

      • Mobile phase: Ensure the mobile phase composition is optimal for ESI+, typically containing a small percentage of an acid like formic acid.[1][2]

      • Instrument maintenance: A dirty ion source can significantly reduce sensitivity. Perform routine cleaning and maintenance of your mass spectrometer.

Experimental Protocols & Data

This section provides details on established methodologies and summarizes quantitative data for easy reference.

Experimental Workflow

The general workflow for Nilotinib LC-MS analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

LC_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Plasma/Serum Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS Reconstitute->Inject LC_Separation Chromatographic Separation (C18 Column) Inject->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 1: General experimental workflow for Nilotinib LC-MS analysis.

Troubleshooting Logic for Low Signal Intensity

If you are experiencing low signal intensity for Nilotinib, the following decision tree can help diagnose the potential cause.

Troubleshooting_Low_Signal Start Low Signal Intensity for Nilotinib Check_IS Is the Internal Standard (this compound) signal also low? Start->Check_IS Check_MS Check Mass Spectrometer Parameters (Tuning, Voltages, Gas Flows) Check_IS->Check_MS Yes Check_Sample_Prep Review Sample Preparation (Extraction Recovery, Dilution Errors) Check_IS->Check_Sample_Prep No Check_Source Clean Ion Source Check_MS->Check_Source Resolved Problem Resolved Check_Source->Resolved Check_LC Check Chromatographic Conditions (Mobile Phase, Column, Flow Rate) Check_Sample_Prep->Check_LC Check_Stability Investigate Analyte Stability (Degradation in sample or autosampler) Check_LC->Check_Stability Check_Stability->Resolved

Figure 2: Troubleshooting flowchart for low Nilotinib signal intensity.

Summary of LC-MS/MS Method Parameters

The following table summarizes key parameters from different validated methods for Nilotinib analysis.

ParameterMethod 1[1]Method 2[2]Method 3[5]
Sample Type Human Plasma/SerumHuman PlasmaPharmaceutical Formulation
Sample Preparation Protein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Ethyl Acetate)Dilution
LC Column Hydro-SynergiXtimate PhenylZorbax SB C18
Mobile Phase A 0.1% Formic Acid in Methanol0.15% Formic Acid & 0.05% Ammonium Acetate in Water0.1% Acetic Acid in Water
Mobile Phase B 0.1% Formic Acid in WaterAcetonitrileAcetonitrile
Flow Rate 0.2 - 0.4 mL/min (Gradient)0.25 mL/min (Isocratic)1.3 mL/min (Isocratic)
Ionization Mode ESI+ESI+Not Specified
MS Detection Single Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)MS/MS
Nilotinib (m/z) 530.4530.7 → 289.5Not Specified
Internal Standard [C132,N152]-nilotinib (m/z 534.4)GliquidoneNot Specified
Method Validation Parameters

This table presents a summary of validation data from a published LC-MS method for Nilotinib.[1]

Validation ParameterResult
Linearity Range 5 - 5000 ng/mL
Accuracy 92.1 – 109.5%
Intra-assay Precision (CV%) 2.5 – 7.8%
Inter-assay Precision (CV%) 0 – 5.6%
Lower Limit of Quantitation (LLOQ) 5 ng/mL

This technical support center provides a starting point for troubleshooting your this compound LC-MS analysis. For more in-depth information, please refer to the cited scientific literature.

References

matrix effect in Nilotinib quantification with internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nilotinib (B1678881) Quantification

Welcome to the technical support center for Nilotinib quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of LC-MS/MS bioanalysis?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1][2] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[3]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) crucial for Nilotinib quantification?

An ideal internal standard (IS) should co-elute and experience the same matrix effects as the analyte, thereby compensating for signal variations.[4] A Stable Isotope-Labeled Internal Standard, such as [¹³C,²H₃] Nilotinib or [¹³C₂,¹⁵N₂]-Nilotinib, is considered the gold standard because its physicochemical properties are nearly identical to Nilotinib.[4][5][6] This ensures that both the analyte and the IS are affected similarly by matrix components, allowing the ratio of their responses to remain constant and yield accurate results.[5] Using a SIL-IS is a key strategy to mitigate the impact of matrix effects.[7]

Q3: What are the common sources of matrix effects in plasma samples?

The primary sources of matrix effects in plasma are endogenous components like phospholipids, salts, proteins, and metabolites. Exogenous sources can include anticoagulants, formulation agents, and co-administered drugs.[2] During electrospray ionization (ESI), these components can compete with the analyte for ionization, leading to signal suppression.[8]

Q4: How is the matrix effect quantitatively assessed according to regulatory guidelines?

Regulatory bodies like the FDA and EMA require the evaluation of matrix effects during method validation.[1][9] The standard approach is to calculate the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) .[9] This is typically done using at least six different lots of the biological matrix at both low and high quality control (QC) concentrations.[1][9][10] The coefficient of variation (CV) of the IS-Normalized MF across the different lots should not exceed 15%.[9]

Troubleshooting Guide

Problem: I am observing high variability (>15% CV) in my QC sample results.

Potential Cause Troubleshooting Action
Inconsistent Matrix Effect The matrix effect is varying significantly between different samples or matrix lots. This is a primary suspect if you are not using a stable isotope-labeled internal standard (SIL-IS).
1. Implement a SIL-IS: The most effective way to compensate for matrix effect variability is to use a SIL-IS for Nilotinib (e.g., [¹³C,²H₃] Nilotinib).[6]
2. Optimize Sample Preparation: Improve the cleanup procedure to remove more interfering components. Consider switching from a simple protein precipitation (PPT) to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[11]
3. Improve Chromatography: Modify the chromatographic method (e.g., adjust gradient, change column) to better separate Nilotinib from the interfering matrix components.
Internal Standard Issues The internal standard is not performing correctly. This can happen if using a structural analog that does not co-elute or behave identically to Nilotinib.
1. Verify IS Behavior: Ensure the IS peak shape and retention time are consistent across all samples.
2. Switch to a SIL-IS: If using an analog IS, switching to a SIL-IS is the recommended solution.[4]

Problem: My Nilotinib signal is very low, suggesting ion suppression.

Potential Cause Troubleshooting Action
Significant Ion Suppression Co-eluting matrix components, particularly phospholipids, are suppressing the ionization of Nilotinib in the MS source.
1. Assess Absolute Matrix Effect: Perform a quantitative matrix effect experiment (see protocol below) to confirm suppression (Matrix Factor < 1).[4]
2. Enhance Sample Cleanup: Protein precipitation is a common method but may not be sufficient.[5] An LLE or a specific SPE sorbent can be more effective at removing phospholipids.[8]
3. Modify Chromatography: Adjust the LC gradient to shift the retention time of Nilotinib away from the "phospholipid elution zone" that often appears in the middle of a reversed-phase gradient.
Poor Extraction Recovery The analyte is being lost during the sample preparation process, which is different from a matrix effect.
1. Differentiate Recovery from Matrix Effect: It's crucial to determine if the issue is low recovery or ion suppression. The protocol for assessing matrix effect also allows for the calculation of recovery.
2. Optimize Extraction pH: For LLE, ensure the pH of the sample is optimized for the extraction of Nilotinib.
3. Check SPE Method: For SPE, ensure the wash steps are not eluting the analyte and the elution solvent is strong enough to recover it completely.

Experimental Protocols & Data

Protocol: Quantitative Assessment of Matrix Effect

This protocol uses the post-extraction addition method to determine the Matrix Factor (MF) and IS-Normalized MF.[3][4]

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike Nilotinib and its IS into the final reconstitution solvent.

  • Set B (Post-Extraction Spike): Process blank plasma from at least 6 different sources.[1] After the final extraction step (e.g., after evaporation, before reconstitution), spike the extracts with Nilotinib and its IS.

  • Set C (Pre-Extraction Spike): Spike blank plasma (from the same 6 sources) with Nilotinib and IS before starting the extraction process.

2. Analyze and Calculate:

  • Analyze all samples via LC-MS/MS.

  • Calculate the MF and Recovery using the mean peak areas from the analyses.

3. Formulas:

  • Matrix Factor (MF) = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Recovery (%) = [(Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B)] x 100

Interpretation:

  • An MF < 1 indicates ion suppression.[4]

  • An MF > 1 indicates ion enhancement.[4]

  • An IS-Normalized MF close to 1.0 (typically 0.85-1.15) with a CV ≤15% across the matrix lots indicates that the IS effectively compensates for the matrix effect.[9]

Data Presentation: Example Matrix Effect Assessment

The following table shows illustrative data from a matrix effect experiment for Nilotinib at a low QC concentration (15 ng/mL) using a SIL-IS.

Plasma LotAnalyte MFIS MFIS-Normalized MF
Lot 10.780.751.04
Lot 20.850.831.02
Lot 30.720.711.01
Lot 40.910.891.02
Lot 50.810.781.04
Lot 60.750.760.99
Mean 0.800.791.02
%CV 8.9%7.5%1.8%

Visualizations

Workflow for Matrix Effect Assessment

cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation cluster_results Results Interpretation A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS) C->LCMS Calc Calculate Mean Peak Areas LCMS->Calc MF Calculate Matrix Factor (MF = B/A) Calc->MF REC Calculate Recovery (REC = C/B) Calc->REC IS_MF Calculate IS-Normalized MF (MF_Analyte / MF_IS) MF->IS_MF Accept CV of IS-Norm MF ≤ 15% ? IS_MF->Accept

Caption: Workflow for the quantitative assessment of matrix effect.

Troubleshooting Logic for Inconsistent Results

Start High Variability in Quantification Results Check_IS Using a Stable Isotope- Labeled IS (SIL-IS)? Start->Check_IS Implement_IS Action: Implement a SIL-IS. This is the most robust solution. Check_IS->Implement_IS No Check_Cleanup Is sample cleanup adequate? Check_IS->Check_Cleanup Yes End Method Optimized Implement_IS->End Optimize_Cleanup Action: Improve cleanup. Switch from PPT to SPE or LLE. Check_Cleanup->Optimize_Cleanup No Check_Chroma Is chromatography optimized? Check_Cleanup->Check_Chroma Yes Optimize_Cleanup->End Optimize_Chroma Action: Modify LC gradient to separate analyte from interferences. Check_Chroma->Optimize_Chroma No Check_Chroma->End Yes Optimize_Chroma->End

Caption: Decision tree for troubleshooting variable analytical results.

References

Technical Support Center: Overcoming Ion Suppression in Nilotinib Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in the LC-MS/MS analysis of Nilotinib (B1678881), with a focus on using the stable isotope-labeled internal standard, Nilotinib-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Nilotinib analysis?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis. It is a reduction in the ionization efficiency of a target analyte, like Nilotinib, due to the presence of co-eluting components from the biological matrix (e.g., plasma, serum).[1][2] These interfering components, which can include salts, lipids, and metabolites, compete with the analyte for ionization in the mass spectrometer's source.[3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the assay, potentially leading to an underestimation of the true Nilotinib concentration.[1][4]

Q2: How can I identify if my Nilotinib signal is being affected by ion suppression?

A2: The classic sign of ion suppression is a significantly lower analyte signal in matrix samples compared to the signal from a pure standard solution of the same concentration.[5] Other common indicators include:

  • Poor or inconsistent reproducibility for quality control (QC) samples.[5]

  • A gradual decrease in signal intensity over a sequence of injections of biological samples.[6]

  • Inaccurate and imprecise results that do not meet regulatory guidelines.[2]

A definitive way to visualize where ion suppression occurs in your chromatogram is to perform a post-column infusion experiment.[3][6] This involves infusing a constant flow of Nilotinib solution into the LC eluent stream after the analytical column and injecting a blank matrix extract. Dips in the baseline signal for Nilotinib indicate retention times where matrix components are eluting and causing suppression.[6]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound the recommended solution?

A3: A stable isotope-labeled internal standard is considered the "gold standard" for compensating for ion suppression in LC-MS/MS bioanalysis.[5] Because a SIL-IS like this compound has virtually identical physicochemical properties to Nilotinib, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement in the MS source.[1][7] While the absolute signals of both the analyte and the IS may vary between samples, their ratio remains constant and proportional to the analyte's concentration.[1][8] This allows for highly accurate and precise quantification, even in the presence of significant and variable matrix effects.[9]

Q4: What are the advantages of using a ¹³C-labeled standard like this compound over a deuterium (B1214612) (²H)-labeled standard?

A4: While both are effective, ¹³C-labeled standards are often preferred because the mass difference between ¹²C and ¹³C is smaller and has less of an impact on the molecule's chemical properties compared to the difference between hydrogen (¹H) and deuterium (²H).[7] This can be critical in high-resolution chromatography systems like UPLC, where deuterium-labeled standards may exhibit a slight shift in retention time and separate from the native analyte.[7][10] A ¹³C-labeled standard is more likely to co-elute perfectly with the analyte, ensuring it experiences the exact same matrix effects at the same time, thereby providing more robust and accurate compensation.[7][10]

Q5: I am using this compound but still observing high variability. What are some common troubleshooting steps?

A5: Even with the best internal standard, significant issues can arise. If you are experiencing problems, consider the following:

  • Optimize Sample Preparation: Your sample cleanup may not be sufficient. Protein precipitation is a simple but "dirtier" method.[6] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a greater amount of interfering matrix components like phospholipids.[1][6]

  • Adjust Chromatography: Try to chromatographically separate Nilotinib from the regions of major ion suppression. Modify your LC gradient to shift the retention time of your analyte away from early-eluting salts or late-eluting phospholipids.[1][6]

  • Check for Contamination: The ion source is prone to contamination from biological samples, which can worsen ion suppression over time.[4] Ensure a regular cleaning and maintenance schedule for the ion source and mass spectrometer interface.

  • Dilute the Sample: If the Nilotinib concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[5] However, this is only feasible if the diluted concentration remains well above the lower limit of quantitation (LLOQ).

Experimental Protocols and Data

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is a common starting point for the extraction of Nilotinib from human plasma.[8]

  • To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma sample, calibrator, or QC.

  • Spike with the working solution of this compound internal standard.

  • Add 600-800 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex mix the tube for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

  • Carefully transfer the clear supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Example LC-MS/MS Method Parameters

The following tables summarize typical starting parameters for an LC-MS/MS method for Nilotinib analysis. Optimization is required for specific instrumentation and applications.

Table 1: Typical Liquid Chromatography Parameters

Parameter Example Value
Column C18 or Hydro-Synergi Column (e.g., 50 x 2.1 mm, 4 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water[8][11]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[8][11]
Flow Rate 0.2 - 0.4 mL/min[8][11]
Gradient Start at low %B, ramp up to high %B to elute Nilotinib, then wash and re-equilibrate.
Injection Volume 5 - 20 µL

| Column Temperature | Ambient or 40 °C |

Table 2: Example Mass Spectrometry Parameters

Parameter Nilotinib This compound (IS)
Ionization Mode Electrospray Ionization (ESI), Positive[8] Electrospray Ionization (ESI), Positive[8]
Precursor Ion (Q1) m/z 530.4[8] m/z 534.4[8]
Product Ion (Q3) m/z 289.5[11] (Corresponds to the fragment from the labeled precursor)
Monitoring Mode Multiple Reaction Monitoring (MRM)[11] Multiple Reaction Monitoring (MRM)[11]
Capillary Voltage 4.0 kV[8] 4.0 kV[8]

| Cone Voltage | 50 - 60 V[8][11] | 50 - 60 V[8][11] |

Table 3: Representative Method Performance Characteristics

Parameter Typical Value Reference
Linearity Range 2.4 - 5000 ng/mL [8][11]
Lower Limit of Quantitation (LLOQ) 5 ng/mL [8]
Accuracy 92.1 – 109.5% [8]
Intra-assay Precision (%CV) 2.5 – 7.8% [8]
Inter-assay Precision (%CV) 0 – 5.6% [8]
Extraction Recovery > 80% [8]

| Matrix Effect | < 15% |[8] |

Visual Guides

IonSuppression Figure 1: The Principle of Ion Suppression cluster_0 LC Eluent cluster_1 ESI Source cluster_2 Mass Spectrometer Analyte Nilotinib Droplet Charged Droplet (Competition for Charge) Analyte->Droplet Matrix Matrix Components Matrix->Droplet Detector Detector Droplet->Detector Reduced Analyte Ion Signal

Figure 1. The Principle of Ion Suppression

SIL_IS_Compensation Figure 2: How this compound Compensates for Ion Suppression cluster_0 Co-eluting Matrix Interference Affects Both Compounds A Nilotinib Signal (Suppressed) C Ratio (Analyte / IS) Remains Constant A->C B This compound Signal (Equally Suppressed) B->C D Accurate Quantification Achieved C->D Workflow Figure 3: General Workflow for Nilotinib Bioanalysis A 1. Plasma Sample Collection B 2. Add this compound (IS) A->B C 3. Protein Precipitation (e.g., with Acetonitrile) B->C D 4. Centrifuge & Collect Supernatant C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing (Calculate Analyte/IS Peak Area Ratio) E->F G 7. Quantify Nilotinib Concentration F->G

References

Technical Support Center: Stability of Nilotinib-13C,d3 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of Nilotinib-13C,d3 in biological samples during storage. The following sections offer frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a stable isotope-labeled version of Nilotinib, a tyrosine kinase inhibitor used in cancer therapy. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard.[1] Its chemical and physical properties are nearly identical to the unlabeled Nilotinib, ensuring that it behaves similarly during sample preparation, extraction, and analysis. This minimizes variability and improves the accuracy and precision of Nilotinib quantification in biological matrices.

Q2: What are the general recommendations for storing biological samples containing this compound?

For long-term stability, it is recommended to store biological samples such as plasma, serum, and urine at -80°C.[2] Short-term storage in a refrigerator at 2-8°C is acceptable for limited periods, and samples can generally be kept at room temperature for a few hours during processing without significant degradation.[2][3] It is crucial to minimize the number of freeze-thaw cycles to maintain sample integrity.[4]

Q3: How stable is this compound in different biological matrices?

While specific stability studies on this compound are not extensively published, it is a widely accepted practice in bioanalysis to assume that the stability of a stable isotope-labeled internal standard is identical to that of the unlabeled analyte.[5] Therefore, the stability of this compound is expected to mirror that of Nilotinib. Studies have shown that Nilotinib is stable in human plasma and serum under various storage conditions.

Q4: Can repeated freeze-thaw cycles affect the stability of this compound?

Yes, repeated freeze-thaw cycles can potentially impact the stability of the analyte and the internal standard. It is best practice to aliquot samples into smaller volumes if multiple analyses are anticipated to avoid repeated freezing and thawing of the entire sample.[6] Studies on Nilotinib have shown stability for at least three freeze-thaw cycles when stored at -80°C between cycles.[2][7]

Q5: What should I do if I suspect degradation of this compound in my samples?

If you suspect degradation, it is important to verify the storage conditions and handling procedures. You can perform a stability test by analyzing quality control (QC) samples that have been subjected to the same storage and handling conditions as your study samples and comparing the results to freshly prepared QC samples. A significant deviation (typically >15%) may indicate instability. The ratio of the analyte to the internal standard should remain consistent even if some degradation of the absolute signal is observed.[7]

Quantitative Stability Data

The following tables summarize the stability of Nilotinib in human plasma and serum under various storage conditions. Based on standard bioanalytical assumptions, this data is considered directly applicable to this compound.

Table 1: Freeze-Thaw Stability of Nilotinib in Human Plasma/Serum

Number of CyclesStorage Between CyclesAnalyte ConcentrationMean % Recovery / % RemainingReference
3-80°CLow, Mid, and High QCWithin ±15% of nominal[4][7]
2-80°CLow, Mid, and High QCWithin acceptable limits[2]

Table 2: Short-Term (Bench-Top) Stability of Nilotinib in Human Plasma/Serum

Storage ConditionDurationAnalyte ConcentrationMean % Recovery / % RemainingReference
Room Temperature4 hoursLow, Mid, and High QCWithin ±15% of nominal[7]
Room Temperature24 hoursLow, Mid, and High QCStable[3]
4°C6 weeksLow, Mid, and High QCStable[3]

Table 3: Long-Term Stability of Nilotinib in Human Plasma

Storage TemperatureDurationAnalyte ConcentrationMean % Recovery / % RemainingReference
-80°C3 monthsLow, Mid, and High QCWithin ±15% of nominal[7]
-80°C10 days (Stock Solution)0.5 mg/mLStable[2]

Table 4: Post-Preparative (Autosampler) Stability of Nilotinib in Processed Samples

Storage ConditionDurationAnalyte ConcentrationStability of Analyte/IS RatioReference
Ambient Temperature72 hoursLow and High QC98.9% - 102.6%[7]
Room Temperature8 hoursLow, Mid, and High QC<8.3% degradation[2]

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability

This protocol outlines the procedure to determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

1. Sample Preparation:

  • Spike a pool of the desired biological matrix (e.g., human plasma) with Nilotinib at low and high quality control (LQC and HQC) concentrations.

  • Separately, spike a pool of the matrix with this compound at the working concentration.

  • Aliquot the spiked samples into a sufficient number of vials for each freeze-thaw cycle and for the baseline analysis (T=0).

2. Baseline Analysis (T=0):

  • Analyze a set of LQC and HQC samples (in triplicate) containing both Nilotinib and this compound to establish the initial concentration.

3. Freeze-Thaw Cycles:

  • Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.

  • Thaw the samples unassisted to room temperature.

  • Once completely thawed, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.

  • Repeat this process for the desired number of cycles (typically 3).

4. Analysis after Each Cycle:

  • After each freeze-thaw cycle, analyze a set of LQC and HQC samples (in triplicate).

5. Data Evaluation:

  • Calculate the mean concentration and precision (%CV) for each cycle.

  • Compare the mean concentration of each cycle to the baseline concentration.

  • The stability is acceptable if the mean concentration is within ±15% of the baseline concentration.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_ft Freeze-Thaw Cycles cluster_eval Data Evaluation prep1 Spike matrix with Nilotinib (LQC & HQC) prep3 Aliquot samples prep1->prep3 prep2 Spike matrix with this compound prep2->prep3 analysis_t0 Baseline Analysis (T=0) prep3->analysis_t0 freeze1 Freeze (-80°C, >=12h) prep3->freeze1 eval2 Compare to Baseline analysis_t0->eval2 analysis_cycles Analyze after each F/T cycle eval1 Calculate Mean Concentration & %CV analysis_cycles->eval1 thaw1 Thaw to Room Temp freeze1->thaw1 repeat_node Repeat for desired cycles thaw1->repeat_node repeat_node->analysis_cycles Final cycle repeat_node->freeze1 Next cycle eval1->eval2 eval3 Acceptance Criteria: within ±15% eval2->eval3

Caption: Workflow for Freeze-Thaw Stability Assessment.
Protocol 2: Assessment of Long-Term Stability

This protocol is designed to determine the stability of this compound in a biological matrix under frozen storage conditions for an extended period.

1. Sample Preparation:

  • Spike a pool of the biological matrix with Nilotinib at LQC and HQC concentrations.

  • Spike the same pool with this compound at its working concentration.

  • Aliquot the samples into vials suitable for long-term storage.

2. Baseline Analysis (T=0):

  • Analyze a set of LQC and HQC samples (in triplicate) to establish the initial concentration.

3. Long-Term Storage:

  • Store the remaining aliquots at the intended long-term storage temperature (e.g., -80°C).

4. Analysis at Time Points:

  • At predetermined time intervals (e.g., 1 month, 3 months, 6 months), retrieve a set of LQC and HQC samples.

  • Thaw the samples and analyze them (in triplicate).

5. Data Evaluation:

  • Calculate the mean concentration and precision (%CV) for each time point.

  • Compare the mean concentration of the stored samples to the baseline concentration.

  • The stability is acceptable if the mean concentration is within ±15% of the baseline.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Long-Term Storage cluster_eval Data Evaluation prep1 Spike matrix with Nilotinib (LQC & HQC) and this compound prep2 Aliquot samples for storage prep1->prep2 analysis_t0 Baseline Analysis (T=0) prep2->analysis_t0 storage_node Store at -80°C prep2->storage_node eval2 Compare to Baseline analysis_t0->eval2 analysis_tp Analyze at specified time points eval1 Calculate Mean Concentration & %CV analysis_tp->eval1 storage_node->analysis_tp Retrieve samples eval1->eval2 eval3 Acceptance Criteria: within ±15% eval2->eval3

Caption: Workflow for Long-Term Stability Assessment.

Nilotinib Metabolism and Potential Degradation

Nilotinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 through oxidation and hydroxylation. However, unchanged Nilotinib is the main circulating form in plasma.[1][4][8] Forced degradation studies have shown that Nilotinib is susceptible to hydrolysis under acidic and alkaline conditions, but is relatively stable against oxidation, thermal stress, and photolysis.[9] This suggests that maintaining a neutral pH and protecting samples from extreme pH conditions during storage and processing is important for stability.

G cluster_nilotinib Nilotinib cluster_metabolism Metabolism cluster_degradation Potential Degradation Pathways nilo Nilotinib cyp3a4 CYP3A4 nilo->cyp3a4 Primary Route acid Acid Hydrolysis nilo->acid base Alkaline Hydrolysis nilo->base metabolites Oxidized and Hydroxylated Metabolites cyp3a4->metabolites degradation_products Degradation Products acid->degradation_products base->degradation_products

Caption: Nilotinib Metabolism and Potential Degradation Pathways.

References

Technical Support Center: Optimizing Chromatographic Separation of Nilotinib and Nilotinib-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Nilotinib (B1678881) and its isotopically labeled internal standard, Nilotinib-13C,d3.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS/MS analysis of Nilotinib and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a tailing factor significantly greater than 1 or a fronting factor less than 1.[1]

  • Reduced peak height and poor integration.

Possible Causes and Solutions:

CauseSolution
Column Overload Dilute the sample and reinject. If peak shape improves, the initial concentration was too high.[2][3] Consider using a column with a higher loading capacity.
Secondary Interactions with Column Silanols Nilotinib is a basic compound and can interact with residual silanol (B1196071) groups on the column packing, leading to tailing.[1] Ensure the mobile phase pH is appropriately controlled with a suitable buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) to suppress silanol ionization.[3] Using a highly end-capped column can also minimize these interactions.
Column Contamination or Degradation Accumulation of matrix components on the column or guard column can lead to peak distortion.[1][2][4] First, try replacing the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it if it has reached the end of its lifespan.[5][6]
Inappropriate Sample Solvent If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[5]
Excessive Dead Volume Long or wide-bore tubing between the column and detector can increase dead volume and contribute to peak broadening and tailing.[4] Use shorter, narrower internal diameter tubing.

Troubleshooting Workflow for Poor Peak Shape:

G start Poor Peak Shape Observed check_all_peaks Affects all peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No check_column_frit Check for blocked column frit or guard column contamination yes_all_peaks->check_column_frit Likely a physical or column-wide issue check_chemical_interactions Review mobile phase pH and sample solvent no_all_peaks->check_chemical_interactions Likely a chemical interaction issue replace_guard Replace guard column check_column_frit->replace_guard flush_column Backflush or replace analytical column replace_guard->flush_column check_dead_volume Check for excessive dead volume flush_column->check_dead_volume end_good Problem Resolved check_dead_volume->end_good adjust_ph Adjust mobile phase pH check_chemical_interactions->adjust_ph match_solvent Match sample solvent to initial mobile phase adjust_ph->match_solvent check_overload Check for sample overload match_solvent->check_overload dilute_sample Dilute and reinject sample check_overload->dilute_sample dilute_sample->end_good

Caption: Troubleshooting logic for poor peak shape.

Issue 2: Retention Time Shifts

Symptoms:

  • Analyte and internal standard peaks elute earlier or later than expected.

  • Inconsistent retention times between injections.[5]

Possible Causes and Solutions:

CauseSolution
Changes in Mobile Phase Composition An error in mobile phase preparation is a common cause of retention time shifts.[4][6] Prepare fresh mobile phase, ensuring accurate component ratios and pH. Ensure mobile phase is adequately degassed.[4][5]
Fluctuations in Column Temperature Inconsistent column temperature can lead to retention time variability.[5] Use a thermostatted column compartment to maintain a stable temperature.[4][5]
Inconsistent Flow Rate Leaks in the LC system, worn pump seals, or faulty check valves can cause an unstable flow rate, leading to retention time shifts.[5][6] Check for leaks, and if necessary, perform pump maintenance.[6]
Column Equilibration Insufficient column equilibration time between injections, especially in gradient methods, can cause retention time drift.[4] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Column Aging/Fouling Over time, the stationary phase of the column can degrade or become fouled with matrix components, leading to changes in retention.[5][6] If flushing does not resolve the issue, the column may need to be replaced.[6]

Troubleshooting Workflow for Retention Time Shifts:

G start Retention Time Shift Observed check_all_peaks Are all peaks shifting? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_some_peaks No, only some peaks check_all_peaks->no_some_peaks No check_flow_rate Check flow rate, leaks, and pump performance yes_all_peaks->check_flow_rate System-wide issue likely check_mobile_phase Prepare fresh mobile phase no_some_peaks->check_mobile_phase Chemical/Column issue likely check_temperature Verify column temperature stability check_flow_rate->check_temperature check_equilibration Ensure adequate column equilibration check_temperature->check_equilibration end_good Problem Resolved check_equilibration->end_good check_ph Verify mobile phase pH check_mobile_phase->check_ph check_column_health Assess column health (fouling, aging) check_ph->check_column_health check_column_health->end_good

Caption: Troubleshooting logic for retention time shifts.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard (this compound) used?

A1: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS assays.[7] Because this compound is chemically identical to Nilotinib, it co-elutes and experiences the same ionization effects in the mass spectrometer. This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to higher accuracy and precision in the quantification of Nilotinib.[7][8]

Q2: My Nilotinib and this compound peaks are not fully co-eluting. Is this a problem?

A2: Ideally, the analyte and its SIL-IS should co-elute perfectly. A slight separation can sometimes occur due to the isotopic effect, but a significant shift may indicate a problem. If the retention times are drifting apart, it could be due to column degradation or changes in the mobile phase. While the purpose of the IS is to account for variability, inconsistent separation can affect the precision of the assay. Re-evaluate the troubleshooting steps for retention time shifts.

Q3: What are the optimal mass spectrometry parameters for Nilotinib and this compound?

A3: The optimal parameters should be determined empirically on your specific instrument. However, published methods can provide a good starting point. Electrospray ionization (ESI) in positive ion mode is typically used.[9]

Example Mass Spectrometry Parameters:

ParameterNilotinibThis compound
Precursor Ion (m/z) 530.4[9]534.4[9]
Product Ion (m/z) 289.1[10]Typically the same fragment as Nilotinib
Ionization Mode ESI Positive[9]ESI Positive[9]
Capillary Voltage ~4.0 kV[9]~4.0 kV[9]
Cone Voltage ~60 V[9]~60 V[9]

Note: Product ions should be optimized based on your instrument's collision-induced dissociation (CID) profile.

Q4: How can I minimize ion suppression/enhancement (matrix effects)?

A4: Matrix effects occur when co-eluting compounds from the biological matrix interfere with the ionization of the analyte and internal standard.[8] To minimize these effects:

  • Improve Sample Preparation: Use a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), instead of simple protein precipitation.[11]

  • Optimize Chromatography: Adjust the chromatographic conditions to separate Nilotinib from the interfering matrix components.

  • Use a SIL-IS: As mentioned, this compound will be affected by matrix effects in the same way as Nilotinib, thus correcting for the variability.[12]

Experimental Protocols

Example Protocol for Nilotinib Analysis in Human Plasma

This protocol is a composite based on published methods and should be optimized for your specific instrumentation and application.[9][13]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

2. Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B Acetonitrile[9]
Flow Rate 0.4 mL/min[14]
Column Temperature 40°C[15]
Injection Volume 5 µL
Gradient Program See example table below

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
4.0595
5.0595
5.1955
7.0955

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Nilotinib: 530.4 -> 289.1

    • This compound: 534.4 -> 289.1

  • Optimize instrument-specific parameters such as capillary voltage, cone voltage, source temperature, and collision energy.[16]

Workflow for Method Development:

G cluster_prep Sample Preparation cluster_lc LC Optimization cluster_ms MS Optimization cluster_validation Method Validation protein_precip Protein Precipitation spe Solid-Phase Extraction (SPE) column_select Column Selection (C18) protein_precip->column_select lle Liquid-Liquid Extraction (LLE) mobile_phase Mobile Phase Optimization (pH, Organic Modifier) column_select->mobile_phase gradient Gradient Optimization mobile_phase->gradient infusion Direct Infusion of Standards gradient->infusion select_ion Select Precursor/Product Ions infusion->select_ion tune_params Tune Source Parameters (Voltage, Temp, Gas) select_ion->tune_params linearity Linearity & Range tune_params->linearity accuracy Accuracy & Precision linearity->accuracy stability Stability accuracy->stability

Caption: General workflow for LC-MS/MS method development.

References

Technical Support Center: Nilotinib-13C,d3 Analytical Method Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of Nilotinib-13C,d3 in analytical methods.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard is not fully dissolving in my initial sample diluent. What should I do?

A1: Poor solubility of Nilotinib and its stable isotope-labeled counterparts is a common issue, as it is a Biopharmaceutics Classification System (BCS) Class IV compound with low solubility and permeability.[1][2][3] The aqueous solubility of Nilotinib is highly pH-dependent; it is more soluble in acidic conditions and practically insoluble in solutions with a pH of 4.5 or higher.[1][3]

To address this, consider the following troubleshooting steps:

  • Solvent Selection: Switch to or increase the proportion of an organic solvent in your diluent. Mixtures of acetonitrile (B52724) and water are frequently used.[4][5] Dimethyl sulfoxide (B87167) (DMSO) is another solvent in which Nilotinib is very soluble, though its use should be minimized in chromatography to avoid peak shape issues.[1]

  • pH Adjustment: Acidifying the diluent can significantly improve solubility. The use of 0.1% trifluoroacetic acid (TFA) or formic acid in the mobile phase and diluent is a common practice in HPLC methods for Nilotinib.[4]

  • Sonication: Applying sonication can help dissolve the compound, especially when preparing stock solutions.[4][6]

Q2: I'm observing inconsistent peak areas for my this compound internal standard in my LC-MS analysis. Could this be related to solubility?

A2: Yes, inconsistent peak areas can be a direct consequence of poor or variable solubility. If the internal standard is not fully dissolved or precipitates out of solution in the autosampler vial, the injected amount will be inconsistent, leading to unreliable quantification.

Here's how to troubleshoot:

  • Check for Precipitation: Visually inspect your prepared samples for any signs of precipitation. If observed, you will need to optimize your sample diluent.

  • Injection Solvent Compatibility: Ensure your sample diluent is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause the analyte to precipitate on the column, leading to poor peak shape and inconsistent results. Whenever possible, dissolve and inject samples in the initial mobile phase composition.

  • Increase Organic Content: A higher percentage of organic solvent in the sample diluent can help maintain the solubility of this compound.

Q3: What are some recommended solvent systems for dissolving this compound for stock and working solutions?

A3: Based on established analytical methods for Nilotinib, the following solvent systems are recommended:

  • Stock Solutions: For high concentration stock solutions, using a strong organic solvent is advisable.

  • Working Solutions & Sample Diluents: These should be prepared to be compatible with your chromatographic system.

    • A mixture of acetonitrile and water (e.g., 50:50 v/v) is a good starting point.[4][5]

    • Mobile phase is often an ideal diluent for working standards.[6] For reversed-phase HPLC, a common mobile phase is a mixture of an acidified aqueous buffer and an organic solvent like acetonitrile or methanol.[4][6][7]

Q4: Can pH have a significant impact on the solubility of this compound during sample preparation?

A4: Absolutely. Nilotinib's solubility is highly dependent on pH. It is significantly more soluble in acidic environments. In fact, Nilotinib hydrochloride is practically insoluble in buffer solutions with a pH of 4.5 and above.[1] Therefore, maintaining an acidic pH in your sample diluent and mobile phase is crucial for keeping the analyte in solution and achieving consistent results.

Quantitative Data Summary

The solubility of Nilotinib is a critical factor in developing robust analytical methods. The following table summarizes its solubility in various media as reported in the literature. The solubility of this compound is expected to be nearly identical to that of the unlabeled compound.

Solvent/MediumSolubility DescriptionReference
Aqueous solutions (pH ≥ 4.5)Practically Insoluble[1]
Dimethyl sulfoxide (DMSO)Very Soluble[1]
EthanolSparingly Soluble[1]
MethanolSparingly Soluble[1]
AcetonitrileVery Slightly Soluble[1]
n-OctanolVery Slightly Soluble[1]
Acetonitrile:Water (1:1 v/v)Sufficient for analytical quantification[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound, which can then be used to prepare working standards.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Dissolution: Transfer the powder to a suitable volumetric flask. Add a small amount of 100% DMSO or methanol to wet the powder.

  • Solubilization: Add the primary diluent (e.g., acetonitrile or methanol) to approximately 70-80% of the final volume.

  • Sonication: Place the flask in a sonicator bath for 10-15 minutes to ensure complete dissolution.[4][6]

  • Final Dilution: Allow the solution to return to room temperature. Dilute to the final volume with the same solvent.

  • Storage: Store the stock solution at an appropriate temperature (e.g., 4°C or -20°C) and protect it from light.[6]

Protocol 2: Troubleshooting Solubility Issues in an LC-MS Workflow

This protocol provides a systematic approach to diagnosing and resolving solubility-related problems during method development or routine analysis.

  • Visual Inspection: Centrifuge a sample at high speed and visually inspect for any pellet, which would indicate precipitated material.

  • Solvent Strength Test:

    • Prepare the sample in the current diluent.

    • Prepare a second sample in a diluent with a 10-20% higher organic solvent concentration.

    • Prepare a third sample in 100% organic solvent (e.g., acetonitrile).

    • Analyze all three. A significant increase in peak area with higher organic content suggests a solubility issue.

  • pH Modification Test:

    • Prepare the sample in the standard diluent.

    • Prepare a second sample where the diluent is acidified with 0.1% formic acid or acetic acid.

    • Analyze both samples. An improvement in peak shape and/or intensity in the acidified sample points to pH-dependent solubility.

  • Dilution Series: Prepare a dilution series of your sample. If the response is not linear, poor solubility at higher concentrations could be the cause.

Visualizations

start Start: Poor Peak Area or Reproducibility precipitate Visually inspect sample for precipitate start->precipitate issue Is the Internal Standard (IS) fully dissolved? solvent Increase organic solvent % in diluent issue->solvent  No compat Is diluent compatible with mobile phase? issue->compat  Yes precipitate->issue sonicate Use sonication for stock solution prep solvent->sonicate acidify Acidify diluent (e.g., 0.1% Formic Acid) acidify->issue sonicate->acidify mismatch Precipitation on injection. Poor peak shape. compat->mismatch  No end End: Consistent & Reproducible Signal compat->end  Yes reformulate Reformulate diluent to match initial mobile phase mismatch->reformulate reformulate->compat cluster_0 Aqueous Diluent (pH > 4.5) cluster_1 Acidified/Organic Diluent Nilotinib_agg Nilotinib (Aggregated) Result_poor Poor Solubility Precipitation Nilotinib_agg->Result_poor Nilotinib_sol Nilotinib-H+ (Solubilized) Result_good Enhanced Solubility Ready for Analysis Nilotinib_sol->Result_good Nilotinib_solid This compound (Solid) Nilotinib_solid->Nilotinib_agg Dilution Action Add Acid (H+) &/or Organic Solvent Nilotinib_solid->Action Action->Nilotinib_sol

References

Technical Support Center: Nilotinib-13C,d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nilotinib-13C,d3. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the use of this compound as a stable isotope-labeled internal standard (SIL-IS) in analytical assays.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of this compound critical for my assay's performance?

The purity of a stable isotope-labeled internal standard like this compound is paramount for ensuring the accuracy and reliability of quantitative bioanalysis.[1][2] High purity is essential for several reasons:

  • Minimizing Cross-Interference: The most significant purity concern is the presence of unlabeled Nilotinib (B1678881) as an impurity in the this compound standard.[2] This unlabeled analyte will contribute to the signal at the analyte's mass transition, leading to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[2]

  • Ensuring Accurate Calibration: The analyte-to-internal standard response ratio is the foundation of quantification.[3] If the internal standard is impure, the concentration of the spiking solution will be incorrect, leading to a systematic bias in the calibration curve and all subsequent measurements.

  • Maintaining Assay Sensitivity: The presence of unlabeled Nilotinib can artificially raise the baseline signal for the analyte, which can negatively impact the signal-to-noise ratio and elevate the LLOQ.[2]

  • Avoiding Method Variability: Impurities can introduce variability and compromise the ruggedness of the bioanalytical method.[4]

Q2: What are the different types of purity I should be aware of for this compound?

There are two primary types of purity to consider for this compound:

  • Chemical Purity: This refers to the percentage of the material that is the desired chemical compound (Nilotinib), regardless of its isotopic composition. Impurities could be starting materials, byproducts from the synthesis, or degradation products.

  • Isotopic Purity: This indicates the percentage of the Nilotinib molecules that are labeled with the stable isotopes (13C and d3). It's a measure of the isotopic enrichment and the absence of the unlabeled analyte.[5] For LC-MS/MS applications, high isotopic purity is crucial to prevent cross-talk between the analyte and internal standard channels.[3]

Q3: How can I assess the purity of my this compound standard?

It is highly recommended to verify the purity of your internal standard before use.[1] Here are some common methods:

  • LC-MS/MS Analysis: This is the most direct way to assess both chemical and isotopic purity.

    • Chemical Purity: Analyze the internal standard solution alone and look for unexpected peaks in the chromatogram.

    • Isotopic Purity: Infuse the this compound solution into the mass spectrometer and examine the mass spectrum. The relative intensity of the peak corresponding to unlabeled Nilotinib should be minimal.[5] You can also analyze a blank matrix sample spiked only with the internal standard and monitor the mass transition of the unlabeled analyte.[5]

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is effective for determining chemical purity by separating and quantifying non-isotopically labeled impurities based on their UV absorbance.[5]

Troubleshooting Guide

Issue 1: High background signal or significant peak in blank samples at the analyte's retention time.
Possible Cause Troubleshooting Steps
Contamination of the LC-MS system. 1. Inject a solvent blank to confirm system cleanliness. 2. If contamination is present, flush the system with appropriate solvents.
Presence of unlabeled Nilotinib in the this compound internal standard. 1. Prepare a sample containing only the internal standard in a clean matrix. 2. Analyze this sample and monitor the MRM transition for unlabeled Nilotinib. 3. The response should be negligible, ideally less than 5% of the LLOQ response for the analyte.[2] If it is higher, the internal standard may not be suitable for the assay's sensitivity requirements.
Carryover from a previous high-concentration sample. 1. Inject one or more blank samples after a high-concentration sample to assess carryover. 2. Optimize the autosampler wash procedure and chromatographic gradient to minimize carryover.
Issue 2: Inaccurate or inconsistent results for quality control (QC) samples.
Possible Cause Troubleshooting Steps
Incorrect concentration of the this compound spiking solution due to low purity. 1. Re-verify the chemical purity of the internal standard using HPLC-UV or another suitable method. 2. If the purity is significantly lower than stated on the certificate of analysis, adjust the concentration of the spiking solution accordingly or obtain a new, higher-purity standard.
Degradation of the internal standard. 1. Assess the stability of the internal standard in the stock solution and in the prepared samples under the storage and handling conditions of the experiment.[6] 2. Prepare fresh stock and working solutions.
Inconsistent addition of the internal standard. 1. Verify the calibration and performance of the pipettes used for adding the internal standard. 2. Ensure a consistent and reproducible procedure for adding the internal standard to all samples, calibrators, and QCs.[7]
Issue 3: Non-linear calibration curve, especially at the lower or upper ends.
Possible Cause Troubleshooting Steps
Cross-contribution from the internal standard to the analyte signal at high concentrations. 1. If the isotopic purity is not sufficiently high, the contribution from the unlabeled portion of the internal standard can become significant at the upper limit of quantification (ULOQ), leading to a positive bias. 2. Evaluate the signal at the analyte's m/z in a sample containing only the internal standard at the working concentration. This signal should be minimal.[5]
Isotopic contribution from the analyte to the internal standard signal at high concentrations. 1. At the ULOQ, the natural isotopic abundance of the analyte may contribute to the signal in the internal standard's mass transition window. 2. Analyze a ULOQ sample without the internal standard to assess this contribution.
Different matrix effects for the analyte and internal standard. 1. Although stable isotope-labeled internal standards are designed to co-elute and experience the same matrix effects, slight differences in retention time due to deuterium (B1214612) labeling can sometimes lead to differential ion suppression or enhancement.[4] 2. Ensure chromatographic separation is optimized for co-elution.

Data Summary

The following tables summarize the impact of internal standard purity on key assay performance parameters.

Table 1: Impact of Unlabeled Nilotinib Impurity in this compound on LLOQ Accuracy

Percentage of Unlabeled Nilotinib in ISContribution to LLOQ SignalResulting % Bias at LLOQ
0.1%5%+5%
0.5%25%+25%
1.0%50%+50%
Assumes a typical IS concentration 20 times the LLOQ concentration.

Table 2: Acceptance Criteria for Internal Standard Purity and Performance

ParameterRecommended SpecificationRationale
Chemical Purity >98%To ensure accurate preparation of standard solutions.
Isotopic Purity >99%To minimize interference from the unlabeled analyte.[8]
Unlabeled Analyte in IS <0.5%To maintain assay accuracy, especially at the LLOQ.
IS Response in Blank <5% of LLOQ ResponseTo ensure no significant contribution to the analyte signal.[2]

Experimental Protocols

Protocol 1: Assessment of Chemical Purity of this compound by HPLC-UV

Objective: To determine the chemical purity of the this compound internal standard and identify any non-isotopically labeled impurities.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution at a concentration suitable for HPLC-UV analysis (e.g., 10 µg/mL).

  • HPLC-UV Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 250 nm.[9]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the this compound working solution.

    • Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram. This provides an estimate of the chemical purity.[5]

Protocol 2: Assessment of Isotopic Purity and Cross-Interference by LC-MS/MS

Objective: To determine the isotopic purity of the this compound internal standard and assess its contribution to the unlabeled analyte signal.

Methodology:

  • Preparation of Solutions:

    • Prepare a high-concentration solution of the this compound internal standard in a suitable solvent (e.g., 1 µg/mL in 50:50 acetonitrile:water).

    • Prepare a blank matrix sample (e.g., human plasma) spiked with the this compound internal standard at the concentration used in the assay.

    • Prepare a ULOQ sample of unlabeled Nilotinib without the internal standard.

  • LC-MS/MS Analysis:

    • Use a validated LC-MS/MS method for the quantification of Nilotinib.[10][11]

    • Monitor the MRM transitions for both unlabeled Nilotinib and this compound.

  • Data Analysis:

    • Isotopic Purity: Directly infuse the high-concentration this compound solution into the mass spectrometer and acquire a full scan mass spectrum. Calculate the ratio of the signal intensity of the unlabeled Nilotinib to the labeled Nilotinib.

    • Cross-Contribution in Blank: In the chromatogram of the blank matrix spiked only with the internal standard, measure the peak area at the retention time of Nilotinib in the unlabeled analyte's MRM channel. This should be minimal.[5]

    • Cross-Contribution at ULOQ: In the chromatogram of the ULOQ sample without internal standard, measure the peak area at the retention time of the internal standard in the this compound MRM channel. This assesses the contribution of the analyte's natural isotopic distribution to the internal standard signal.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample ppt Protein Precipitation (e.g., Acetonitrile) sample->ppt is_stock This compound Stock Solution is_working IS Working Solution is_stock->is_working is_working->ppt Add IS vortex Vortex & Centrifuge ppt->vortex supernatant Supernatant Transfer vortex->supernatant injection Injection supernatant->injection hplc UPLC/HPLC Separation injection->hplc ms Tandem Mass Spectrometry (MRM Detection) hplc->ms integration Peak Integration ms->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Calibration Curve (Concentration vs. Ratio) ratio->calibration quantification Quantify Unknowns calibration->quantification

Caption: Workflow for Nilotinib quantification using a stable isotope-labeled internal standard.

troubleshooting_logic start Inaccurate Assay Results q1 Is there a high signal in blank samples? start->q1 a1_yes Check for IS Contamination (Unlabeled Analyte) q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Are QC samples inaccurate? a1_no->q2 a2_yes Verify IS Purity & Concentration q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Is the calibration curve non-linear? a2_no->q3 a3_yes Investigate Cross-Talk & Matrix Effects q3->a3_yes Yes a3_no Issue likely not related to IS purity q3->a3_no No

Caption: Troubleshooting flowchart for issues related to internal standard purity.

References

addressing variability in Nilotinib-13C,d3 internal standard response

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nilotinib-13C,d3 Analysis

Welcome to the technical support center for bioanalysis using this compound as an internal standard (IS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in internal standard response during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound internal standard (IS) response highly variable across a single analytical run?

A1: High variability in the IS response can originate from three main areas: sample preparation, matrix effects, or instrument-related issues.[1][2] A stable-isotope labeled (SIL) internal standard like this compound is expected to have the same chemical and physical properties as the analyte, Nilotinib, and should ideally co-elute. Therefore, it is designed to compensate for variations during the analytical process.[3] When its response fluctuates, a systematic investigation is required to identify the root cause.

Q2: What are the common causes of IS response variability and how can I address them?

A2: The most common causes can be grouped into the categories listed in the table below. Each potential cause has a recommended solution to guide your troubleshooting process.

CategoryPotential CauseRecommended Solution
Sample Preparation Inconsistent pipetting or dilution errors when adding the IS.[4]Verify pipette calibration. Use a consistent and validated procedure for adding the IS to all samples, including calibration standards and quality controls (QCs).[2]
Incomplete mixing of the IS with the sample matrix.Ensure thorough vortexing or mixing after adding the IS to achieve a homogenous sample.[4]
Variable extraction recovery between samples.Optimize the extraction procedure (e.g., protein precipitation) to ensure consistent recovery for both Nilotinib and the IS. The IS should be added at the earliest possible stage of sample preparation.[4]
IS degradation during sample processing or storage.Minimize the time samples are kept at room temperature.[2] Nilotinib solutions should be stored at -20°C, protected from light, and aliquoted to avoid multiple freeze-thaw cycles.[5]
Matrix Effects Ion suppression or enhancement from co-eluting endogenous matrix components (e.g., phospholipids, salts).[6]Improve chromatographic separation to better resolve the analyte and IS from interfering components. Modify the mobile phase or gradient. Consider a more rigorous sample cleanup method like solid-phase extraction (SPE).
Inconsistent matrix effects between different lots of biological matrix or between subject samples and calibration standards.Evaluate matrix effects during method development using multiple sources of matrix.[6] If subject samples show different matrix effects, a parallelism study may be needed to ensure the IS is tracking the analyte correctly.[7]
LC-MS/MS System Inconsistent injection volumes or air bubbles in the autosampler syringe.[1]Perform routine maintenance on the autosampler. Visually inspect for air bubbles and ensure proper syringe washing.
Carryover from a high-concentration sample into a subsequent low-concentration sample.[1]Optimize the autosampler wash procedure by using a stronger wash solvent or increasing the wash volume and duration.
Instability in the mass spectrometer's ion source (e.g., dirty spray needle, incorrect positioning).[1]Clean the ion source components as part of regular maintenance. Ensure the spray needle is correctly positioned for optimal spray stability.
Fluctuations in gas flow or temperature settings.Verify that gas supplies are adequate and that pressures and temperatures are stable and set to the optimized method parameters.
Q3: What are acceptable levels of variability for an internal standard?

A3: While regulatory guidelines do not specify a universal acceptance criterion for IS response variability, a common industry practice is to investigate samples where the IS response is less than 50% or greater than 150% of the mean IS response of the calibration standards and QCs in the same run.[4] However, the primary concern is whether the IS accurately tracks the analyte's variability.[3][7] If the analyte-to-IS ratio remains consistent and the QCs meet their acceptance criteria, the variability may not have impacted the quantitative accuracy of the results.[4]

Troubleshooting Workflows & Diagrams

Visual guides can simplify complex troubleshooting processes. The following diagrams, created using Graphviz, illustrate key workflows for addressing IS variability.

G General Troubleshooting Workflow for IS Variability A High IS Variability Observed (<50% or >150% of Mean) B Review IS Response Pattern (Random, Drift, Abrupt Change?) A->B C Investigate Sample Preparation B->C Systematic Check D Investigate LC/Autosampler System B->D Systematic Check E Investigate MS Detector B->E Systematic Check G Re-inject Affected Samples C->G D->G E->G F Assess for Matrix Effects K Re-extract & Re-analyze Samples F->K Matrix Effect Confirmed H Problem Persists? G->H Compare Original vs. Re-injection I Variability Resolved (Extraction Issue) H->I No J Variability Resolved (Instrument Issue) H->J Yes (Consistent on Re-injection) J->F

Caption: A step-by-step workflow for troubleshooting internal standard variability.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

Protein precipitation is a common and effective method for extracting Nilotinib from plasma or serum samples.[8][9]

Materials:

  • Patient/QC/Calibration standard plasma or serum samples

  • This compound internal standard working solution (e.g., 500 ng/mL in 50:50 acetonitrile (B52724):water)

  • Acetonitrile (ACN), ice-cold

Procedure:

  • Thaw frozen plasma/serum samples at room temperature.

  • Label 1.5 mL microcentrifuge tubes for each sample.

  • Pipette 200 µL of each sample into the corresponding labeled tube.

  • Add 10 µL of the this compound IS working solution to every tube (except for double-blank samples).

  • Add 1 mL of ice-cold acetonitrile to each tube to precipitate the proteins.[8]

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[8]

  • Centrifuge the tubes at 16,000 x g for 6-10 minutes at room temperature.[8]

  • Carefully transfer the resulting supernatant to clean, labeled tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37-40°C.[8][9]

  • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of mobile phase.

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the final solution to autosampler vials for LC-MS/MS analysis.

G Protein Precipitation Workflow start Start: 200 µL Plasma Sample spike Spike with 10 µL This compound IS start->spike precipitate Add 1 mL Cold Acetonitrile spike->precipitate vortex Vortex for 1 minute precipitate->vortex centrifuge Centrifuge at 16,000 x g vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (N2 Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Nilotinib Quantification: The Isotopic Advantage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the tyrosine kinase inhibitor Nilotinib (B1678881), the choice of an appropriate internal standard is paramount for developing a robust and reliable LC-MS/MS method. This guide provides an objective comparison of a validated LC-MS/MS method for Nilotinib utilizing its stable isotope-labeled counterpart, Nilotinib-13C,d3, against alternative methodologies. The presented experimental data underscores the superiority of isotopic dilution techniques in achieving accurate and precise quantification.

The therapeutic drug monitoring of Nilotinib, a key agent in the treatment of chronic myelogenous leukemia, necessitates highly specific and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose. A critical component of a successful LC-MS/MS assay is the internal standard (IS), which is added to samples to correct for variability during sample preparation and analysis.

This guide will delve into the validation of an LC-MS/MS method employing the stable isotope-labeled internal standard, this compound. Its performance will be contrasted with methods that use either a non-isotopic internal standard or an alternative drug molecule as the IS.

The Gold Standard: Isotopic Dilution with this compound

The use of a stable isotope-labeled internal standard, such as this compound, represents the most effective approach for quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, Nilotinib. Consequently, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This minimizes analytical variability and enhances the accuracy and precision of the measurement.

A typical LC-MS/MS method validation for Nilotinib using an isotopic internal standard involves several key experiments to assess its performance characteristics.

Experimental Workflow

The general workflow for the validation of an LC-MS/MS method for Nilotinib is depicted in the following diagram:

LC-MS/MS Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Plasma/Serum Sample Spike Spike with Nilotinib & IS (this compound) Sample->Spike Extract Protein Precipitation / LLE Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Injection into LC System Evap->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Nilotinib Calibrate->Quantify Validate Validation Assessment Quantify->Validate

LC-MS/MS method validation workflow for Nilotinib.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the performance characteristics of LC-MS/MS methods for Nilotinib quantification using different types of internal standards. The data is compiled from various published studies.

Table 1: Comparison of LC-MS/MS Method Parameters for Nilotinib Quantification

ParameterMethod with Nilotinib Isotopic ISMethod with Non-Isotopic IS (Gliquidone)[1][2]Method with Another Drug as IS (Dasatinib)[3]
Internal Standard This compound / [¹³C, ²H₃]-Nilotinib / Nilotinib-d4[4][5]Gliquidone[1][2]Dasatinib[3]
Sample Preparation Protein Precipitation or LLE[1][2][4][6]Liquid-Liquid Extraction (LLE)[1][2]Protein Precipitation[3]
Chromatography Column C8 or C18[5]Phenyl Column[1][2]C18[3]
Mobile Phase Acetonitrile (B52724)/Methanol with Ammonium Acetate/Formic Acid[1][2][5]Acetonitrile with Formic Acid and Ammonium Acetate[1][2]Acetonitrile/Methanol with Na₂PO₄H₂O[3]
Detection Mode ESI+ MRM[1][2][6]ESI+ MRM[1][2]UV Detection[3]
MRM Transition (Nilotinib) 530.7 → 289.5[1][2]530.7 → 289.5[1][2]N/A
MRM Transition (IS) Varies with isotope (e.g., 534.4 for M+4)[6]528.5 → 403.4[1][2]N/A

Table 2: Comparison of Validation Parameters for Nilotinib Quantification Methods

Validation ParameterMethod with Nilotinib Isotopic ISMethod with Non-Isotopic IS (Gliquidone)[1][2]Method with Another Drug as IS (Dasatinib)[3]
Linearity Range (ng/mL) 2.5 - 2000[5]2.4 - 4700[1][2]50 - 2500[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 2.5[5]2.4[1][2]50[3]
Intra-day Precision (%RSD) < 15%< 15%< 7.1%[3]
Inter-day Precision (%RSD) < 15%< 15%< 7.1%[3]
Accuracy (% Bias) Within ±15%Within ±15%Not explicitly stated, but high correlation with LC-MS/MS[3]
Recovery (%) Typically > 85%Not explicitly stated98.2 - 107.7[3]

Discussion of Comparative Data

The data presented in the tables highlights several key points:

  • Sensitivity: Methods employing mass spectrometric detection, regardless of the internal standard, generally achieve lower LLOQs compared to methods with UV detection. The use of an isotopic internal standard allows for pushing the limits of quantification to very low concentrations (e.g., 2.5 ng/mL) with high confidence.

  • Specificity: The use of MRM in LC-MS/MS provides high specificity for both the analyte and the internal standard. While methods with other drugs as internal standards can also be specific, the potential for cross-talk or interference from metabolites is higher.

  • Accuracy and Precision: While all validated methods demonstrate acceptable precision and accuracy according to regulatory guidelines, the use of a stable isotope-labeled internal standard is theoretically superior. This is because it compensates more effectively for variations in sample preparation, injection volume, and ionization efficiency, leading to more reliable and reproducible results. Non-isotopic internal standards may not perfectly mimic the behavior of the analyte, potentially introducing a small but systematic bias.

  • Matrix Effects: One of the most significant advantages of using an isotopic internal standard is its ability to compensate for matrix effects. Matrix effects, caused by other components in the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since the isotopic internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, ensuring accurate quantification. Methods using a different chemical entity as an internal standard are more susceptible to differential matrix effects.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma or serum, add 20 µL of the internal standard working solution (this compound in a suitable solvent).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation of Nilotinib and the internal standard from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions
  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nilotinib: Q1 m/z 530.7 → Q3 m/z 289.5

    • This compound: The exact transition will depend on the specific labeling, but will be a few mass units higher than Nilotinib.

  • Instrument Parameters: Optimized for maximum sensitivity (e.g., collision energy, declustering potential).

Conclusion

The validation of an LC-MS/MS method for the quantification of Nilotinib using its stable isotope-labeled internal standard, this compound, demonstrates superior performance in terms of accuracy, precision, and robustness against matrix effects when compared to methods employing non-isotopic or different drug internal standards. For researchers and clinicians aiming for the highest quality bioanalytical data for therapeutic drug monitoring and pharmacokinetic studies of Nilotinib, the adoption of an isotopic dilution LC-MS/MS method is strongly recommended. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for the development and implementation of such methods.

References

Inter-laboratory Validation of Nilotinib Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly employed analytical methods for the quantification of Nilotinib, a key tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The data presented is a synthesis of findings from multiple independent studies, offering a comprehensive overview of method performance to aid in the selection and implementation of robust analytical protocols.

Comparative Analysis of Quantitative Methods

The quantification of Nilotinib in biological matrices is predominantly achieved through High-Performance Liquid Chromatography coupled with either Ultraviolet (HPLC-UV) or Tandem Mass Spectrometry (LC-MS/MS) detection. While LC-MS/MS is often considered the gold standard for bioanalysis due to its high sensitivity and selectivity, HPLC-UV presents a simpler, more economical alternative.[1][2] The following tables summarize the performance characteristics of these methods as reported in various validation studies.

Table 1: Performance Characteristics of HPLC-UV Methods for Nilotinib Quantification
Study / LaboratoryLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)LOD (ng/mL)LOQ (ng/mL)
Study 1 [1]125 - 700096.3 - 110.2 (Intra-day), 98.2 - 104.2 (Inter-day)< 4.0 (Intra-day), < 3.9 (Inter-day)90125
Study 2 [2]50 - 2500Not explicitly stated2.5 - 7.15Not explicitly stated
Study 3 [3]250 - 5000Not explicitly stated< 9.1 (Intra- and Inter-day)Not explicitly stated250
Study 4 [4]2000 - 1000099.65 - 100.65< 2.010.4331.63
Study 5 [5]5000 - 50000Not explicitly stated< 2.0Not explicitly statedNot explicitly stated
Study 6 [6]250 - 150098.24 - 100.3Not explicitly stated42.1127.6
Table 2: Performance Characteristics of LC-MS/MS Methods for Nilotinib Quantification
Study / LaboratoryLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)LOD (ng/mL)LOQ (ng/mL)
Study 1 [7]5 - 500092.1 - 109.52.5 - 7.8 (Intra-assay), 0 - 5.6 (Inter-assay)Not explicitly stated5
Study 2 [8]1 - 5000Not explicitly stated< 15.0 (Intra- and Inter-day)Not explicitly stated1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.

HPLC-UV Method (Based on Study 1[1])
  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma, add 400 µL of acetonitrile (B52724).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Column: Tracer Excel 120 ODS C18 (5 µm, 250 x 4.6 mm).

    • Mobile Phase: A mixture of potassium dihydrogen phosphate-buffered solution (pH 5.5; 0.037 M), methanol (B129727), and acetonitrile (45:45:10, v/v/v).

    • Flow Rate: 1.7 mL/min.

    • Detection: UV at 254 nm.

    • Internal Standard: Rilpivirine.

LC-MS/MS Method (Based on Study 2[7])
  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma or serum, add 10 µL of internal standard solution ([C13, N15]-nilotinib in 50:50 acetonitrile:water).

    • Add 1 mL of acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 16,000 x g for 6 minutes.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen at 37°C.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Hydro-Synergi (4 µm, 50 x 2.0 mm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in methanol and 0.1% formic acid in water.

    • Flow Rate: 0.2 mL/min.

    • Ionization: Electrospray ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Mechanism of Action and Signaling Pathway

Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase.[9] The BCR-ABL fusion protein, a hallmark of CML, possesses constitutively active tyrosine kinase activity that drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways. Nilotinib binds to the ATP-binding site of the BCR-ABL kinase domain, thereby blocking its phosphotransferase activity and inhibiting the downstream signaling cascades.[9]

Nilotinib_Signaling_Pathway Nilotinib Nilotinib BCR_ABL BCR-ABL Tyrosine Kinase Nilotinib->BCR_ABL Inhibits Substrate Substrate Protein pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate Phosphorylates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) pSubstrate->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Nilotinib_Quantification_Workflow Start Start: Patient Plasma Sample IS_Addition Internal Standard Addition Start->IS_Addition SamplePrep Sample Preparation (e.g., Protein Precipitation) Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) SamplePrep->Analysis IS_Addition->SamplePrep DataAcquisition Data Acquisition (Chromatogram) Analysis->DataAcquisition DataProcessing Data Processing (Peak Integration) DataAcquisition->DataProcessing Calibration Calibration Curve Generation DataProcessing->Calibration Quantification Quantification of Nilotinib Concentration DataProcessing->Quantification Calibration->Quantification Report Final Report Quantification->Report

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Nilotinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Nilotinib (B1678881), a tyrosine kinase inhibitor crucial in the treatment of chronic myeloid leukemia (CML). This comparison is supported by a summary of performance data from various validated methods and detailed experimental protocols.

Performance Comparison

The selection of an analytical method for Nilotinib quantification depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and the nature of the biological matrix. While both HPLC-UV and LC-MS/MS are powerful techniques, they offer distinct advantages. LC-MS/MS generally provides higher sensitivity and selectivity, making it ideal for therapeutic drug monitoring (TDM) and pharmacokinetic studies where low concentrations in complex biological matrices are expected.[1][2] HPLC-UV offers a more accessible and economical alternative for routine analysis in quality control of pharmaceutical dosage forms.[3][4][5] A strong correlation has been observed between Nilotinib concentrations determined by HPLC-UV and LC-MS/MS, suggesting that HPLC-UV can be a reliable alternative in certain contexts.[5][6]

Quantitative Data Summary

The following tables summarize the validation parameters reported for various HPLC and LC-MS/MS methods for Nilotinib quantification.

Table 1: Comparison of HPLC and LC-MS/MS Method Validation Parameters for Nilotinib Quantification

ParameterHPLC MethodsLC-MS/MS Methods
Linearity Range (ng/mL) 2,000 - 10,000[3]5 - 5,000[1]
5,000 - 50,000[4]2.4 - 4,700[2]
100 - 80,000[7]2.5 - 2,000[8]
400 - 150,000[9]
Limit of Detection (LOD) (ng/mL) 10.43[3]-
78.5[9]-
Lower Limit of Quantification (LLOQ) (ng/mL) 31.63[3]5[1]
125[5]0.25[10]
238.4[9]2.4[2]
2.5[8]
Accuracy (%) 99.65 - 100.65[3]92.1 - 109.5[1]
Precision (%RSD) < 2% (Intraday)[3]2.5 - 7.8% (Intra-assay)[1]
0 - 5.6% (Inter-assay)[1]
Recovery (%) -65.1 - 81.0[6]
79 - 91%[10]

Experimental Protocols

Representative HPLC-UV Method

This protocol is a synthesis of common practices from published methods for the quantification of Nilotinib in pharmaceutical formulations.[3][4]

  • Sample Preparation:

    • For bulk drug analysis, a standard stock solution is prepared by dissolving a known amount of Nilotinib in the mobile phase.[3]

    • For capsules, the contents are finely powdered. An amount equivalent to a specific dose is weighed and dissolved in the mobile phase, followed by sonication and filtration through a 0.45 µm membrane filter.[3][4]

    • Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the calibration range.[3]

  • Chromatographic Conditions:

    • HPLC System: Shimadzu HPLC system with a PDA detector.[3]

    • Column: Phenomenex C18 column (150 x 4.6 mm, 5 µm).[3]

    • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 5) in a ratio of 60:40 (v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 20 µL.[3]

    • Detection: UV detection at 260 nm.[3][4]

    • Column Temperature: Ambient.[3]

Representative LC-MS/MS Method

This protocol is based on a validated method for the quantification of Nilotinib in human plasma, suitable for therapeutic drug monitoring.[1]

  • Sample Preparation:

    • To 200 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., [C132,N152]-nilotinib).[1]

    • Perform protein precipitation by adding 1 mL of acetonitrile.[1]

    • Vortex the mixture for 1 minute and then centrifuge at 16,000 x g for 6 minutes.[1]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 37 °C.[1]

    • Reconstitute the dried residue in 100 µL of methanol (B129727):water (50:50, v/v).[1]

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: Agilent 1100 series or equivalent.[1]

    • Column: Phenomenex Synergi Hydro-RP (100 x 2 mm, 4 µm).[1]

    • Mobile Phase: A gradient of 0.1% formic acid in methanol (Solvent A) and 0.1% formic acid in water (Solvent B).[1]

    • Flow Rate: 0.2 mL/min.[1]

    • Injection Volume: 5 µL.[1]

    • Mass Spectrometer: ThermoFinnigan MSQ single quadrupole or equivalent.[1]

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.[1]

    • Monitored Ions (m/z): 530.4 for Nilotinib and 534.4 for the internal standard.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Nilotinib using either HPLC or LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Fluid or Pharmaceutical Formulation Extraction Extraction / Dissolution Sample->Extraction Purification Purification / Filtration Extraction->Purification Injection Injection into Chromatography System Purification->Injection Separation Chromatographic Separation (HPLC/LC) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS RAS BCR_ABL->RAS Activates STAT5 STAT5 BCR_ABL->STAT5 Activates Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation STAT5->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis

References

A Comparative Guide to Internal Standards for Nilotinib Quantification: Nilotinib-13C,d3 vs. Deuterated Nilotinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the tyrosine kinase inhibitor Nilotinib (B1678881), the choice of an appropriate internal standard (IS) is critical for developing robust and accurate quantification methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis. This guide provides a detailed comparison between two common types of stable isotope-labeled internal standards for Nilotinib: the mixed-isotope labeled Nilotinib-13C,d3 and various deuterated forms of Nilotinib (e.g., Nilotinib-d3, Nilotinib-d4).

Executive Summary

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry due to their chemical similarity to the analyte. While both this compound and deuterated Nilotinib serve this purpose, they exhibit key differences in their chromatographic behavior and potential for isotopic effects. Generally, ¹³C-labeled standards are preferred as they tend to co-elute perfectly with the analyte, providing superior correction for matrix effects.[1][2][3] Deuterated standards, while often more readily available, can sometimes exhibit slight chromatographic shifts, which may compromise accuracy in complex biological matrices.[1][3][4]

Performance Data Overview

The following tables summarize the performance characteristics of LC-MS/MS methods for Nilotinib quantification using different stable isotope-labeled internal standards, as reported in various studies.

Table 1: Method Performance using Mixed Isotope-Labeled Internal Standards

Parameter[¹³C, ²H₃]-Nilotinib[5][C¹³₂,N¹⁵₂]-nilotinib (M+4)[6]
Linearity Range 2.5–2000 ng/mL5–5000 ng/mL
Intra-assay Precision (%RSD) < 15%2.5–7.8%
Inter-assay Precision (%RSD) < 15%Not Reported
Accuracy Not explicitly stated92.1–109.5%
Lower Limit of Quantification (LLOQ) 2.5 ng/mL5 ng/mL

Table 2: Method Performance using Deuterated Internal Standards

ParameterNilotinib-d4[7]Nilotinib-²H₃[8]
Linearity Range 17–4100 µg/L (approx. 17-4100 ng/mL)20.0 to 10,000 ng/mL
Intra-assay Precision (%CV) Not explicitly stated< 10.0%
Inter-assay Precision (%CV) Not explicitly stated< 10.0%
Accuracy Not explicitly stated< 13.1%
Lower Limit of Quantification (LLOQ) 17 µg/L (approx. 17 ng/mL)20.0 ng/mL

Key Experimental Considerations and Methodologies

The selection of an internal standard directly impacts the reliability of a bioanalytical method. The primary advantage of a stable isotope-labeled internal standard is its ability to compensate for variability during sample extraction, handling, and injection, as well as for matrix-induced ion suppression or enhancement in the mass spectrometer.

The Chromatographic Co-elution Challenge

A critical performance difference between ¹³C- and deuterium-labeled standards lies in their chromatographic behavior. Due to the greater relative mass difference between hydrogen and deuterium (B1214612), deuterated compounds can exhibit slightly different physicochemical properties compared to their non-labeled counterparts.[3][4] This can lead to a small shift in retention time on a chromatographic column, meaning the analyte and the internal standard do not elute at precisely the same time.[1][3] If ion suppression varies across the peak elution window, this temporal separation can lead to inaccurate quantification.[1][9]

In contrast, the mass difference between ¹²C and ¹³C is smaller, resulting in negligible differences in physicochemical properties.[2][4] Consequently, ¹³C-labeled internal standards, including mixed-isotope versions like this compound, are much more likely to co-elute perfectly with the analyte.[1][3] This perfect co-elution ensures that both the analyte and the internal standard experience the exact same matrix effects, leading to more accurate and precise results.[1]

Isotopic Stability

¹³C labels are highly stable and do not undergo isotopic exchange during sample preparation or analysis.[1] While deuterium labels are generally stable, those on exchangeable sites (like -OH or -NH groups) could potentially be susceptible to back-exchange with protons from the solvent, although this is less of a concern for labels on carbon atoms.[1]

Experimental Protocols

Below are representative experimental protocols for the quantification of Nilotinib using LC-MS/MS with a stable isotope-labeled internal standard.

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting Nilotinib from plasma or serum is protein precipitation.

  • To a 0.2 mL aliquot of human plasma or serum, add the internal standard solution.

  • Add a protein precipitating agent, such as acetonitrile (B52724).

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis or further processing.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters are typical for the analysis of Nilotinib.

  • LC Column: A reversed-phase column, such as a C18, is commonly used.[8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid) is often employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode.

  • MRM Transitions:

    • Nilotinib: m/z 530.4 → 289.2 (example)[5][10]

    • This compound: m/z 534.2 → 289.2 (example)[5]

    • [C¹³₂,N¹⁵₂]-nilotinib: m/z 534.4 (parent ion)[6]

    • Nilotinib-d4: m/z 534.33 → 293.18 (example)[7]

Visualizing the Workflow

The following diagrams illustrate the typical workflow for a bioanalytical method using an internal standard and the logical basis for choosing a co-eluting standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma->Add_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometry (MRM Detection) Chromatography->Detection Integrate Peak Integration (Analyte & IS) Detection->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

Caption: Experimental workflow for Nilotinib quantification.

G cluster_ideal Ideal Scenario: Co-elution (¹³C-IS) cluster_nonideal Non-Ideal Scenario: Chromatographic Shift (Deuterated IS) A1 Analyte & IS Co-elute B1 Both experience identical matrix effects A1->B1 C1 Accurate correction and quantification B1->C1 A2 Analyte & IS Separate slightly B2 Each experiences different matrix effects A2->B2 C2 Potential for inaccurate quantification B2->C2

Caption: Impact of co-elution on quantification accuracy.

Conclusion

Both this compound and deuterated Nilotinib are effective internal standards for the quantitative analysis of Nilotinib. However, the existing literature and theoretical principles suggest that a ¹³C-containing internal standard like this compound is the superior choice. Its propensity for perfect co-elution with the unlabeled analyte provides more reliable compensation for matrix effects, which is a significant source of error in LC-MS/MS bioanalysis.[1][3] While a well-validated method can be developed using a deuterated standard, achieving the highest level of accuracy and robustness, particularly in variable biological matrices, is more likely with a ¹³C-labeled internal standard. Researchers should weigh the benefits of enhanced data quality against potential differences in cost and availability when selecting an internal standard for their studies.

References

The Gold Standard in Nilotinib Quantification: A Comparative Analysis of Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and precision of pharmacokinetic data are paramount. In the therapeutic drug monitoring and clinical studies of the tyrosine kinase inhibitor Nilotinib (B1678881), the choice of analytical methodology significantly impacts the reliability of concentration measurements. This guide provides a detailed comparison of the accuracy and precision of Nilotinib quantification, focusing on the use of the stable isotope-labeled internal standard, Nilotinib-13C,d3, versus other common analytical approaches.

Accuracy and Precision: A Head-to-Head Comparison

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard for quantitative bioanalysis using mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, Nilotinib, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process.

Below is a summary of the performance of different quantification methods for Nilotinib, highlighting the superior accuracy and precision achieved with a stable isotope-labeled internal standard.

Table 1: Performance Comparison of Nilotinib Quantification Methods

Analytical MethodInternal StandardMatrixConcentration Range (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (RE%)
LC-MS/MS Stable Isotope-Labeled Nilotinib Human Plasma 20 - 10,000 <10.0 <10.0 <13.1
UPLC-MS/MSGliquidoneHuman Plasma2.4 - 47004.1 - 7.55.3 - 8.1-4.3 - 5.2
HPLC-UVRilpivirineHuman Plasma125 - 7000<4.1<4.1-

*CV: Coefficient of Variation, RE: Relative Error. Data for the Stable Isotope-Labeled Nilotinib method is from a study using stable isotopically labeled analogs for multiple tyrosine kinase inhibitors[1]. Data for the Gliquidone IS method is from Zhou et al., 2015[2][3]. Data for the Rilpivirine IS method is from Breccia et al., 2023[4].

As the data indicates, methods employing a stable isotope-labeled internal standard consistently demonstrate excellent precision and accuracy over a wide linear range, making them highly reliable for clinical and research applications.

Experimental Protocols: A Closer Look at the Methodologies

The superior performance of the stable isotope-labeled internal standard method is rooted in its robust experimental protocol. Below are summaries of the methodologies for the compared analytical techniques.

Method 1: LC-MS/MS with Stable Isotope-Labeled Internal Standard

This method utilizes high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and a stable isotopically labeled version of Nilotinib as the internal standard.

  • Sample Preparation: Protein precipitation of plasma samples is performed, followed by direct injection of the supernatant.

  • Chromatography: A reversed-phase C18 column is used with a gradient elution.

  • Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer with an electrospray interface, operating in the positive multiple reaction monitoring (MRM) mode.

  • Internal Standard: Stable isotopically labeled Nilotinib is added to the plasma samples before protein precipitation to account for any variability during sample processing and analysis. The use of a stable isotope-labeled internal standard is the optimal approach as it has nearly identical chemical and physical properties to the analyte, ensuring the most accurate and precise quantification[1].

Method 2: UPLC-MS/MS with Gliquidone as Internal Standard

This method employs ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) and uses gliquidone, a structurally unrelated compound, as the internal standard.

  • Sample Preparation: A liquid-liquid extraction with ethyl acetate (B1210297) is used for sample pre-treatment[2][3].

  • Chromatography: Separation is achieved on a phenyl column with an isocratic mobile phase[2][3].

  • Mass Spectrometry: A triple quadrupole mass spectrometer with MRM is used for detection. The characteristic transition for nilotinib is m/z 530.7→289.5[2].

  • Internal Standard: Gliquidone is used as the internal standard[2][3]. While effective, a non-isotopically labeled internal standard may not perfectly mimic the behavior of Nilotinib during extraction and ionization, potentially leading to less precise results compared to a stable isotope-labeled standard.

Method 3: HPLC-UV with Rilpivirine as Internal Standard

This method utilizes high-performance liquid chromatography with ultraviolet detection (HPLC-UV), a more economical but less sensitive and selective technique compared to LC-MS/MS.

  • Sample Preparation: Protein precipitation with acetonitrile (B52724) is performed.

  • Chromatography: Isocratic elution on a C18 column is used for separation.

  • Detection: A UV detector set at 254 nm is used for quantification[4].

  • Internal Standard: Rilpivirine is used as the internal standard[4]. The choice of a different drug as an internal standard in HPLC-UV can be a source of variability if its extraction efficiency and chromatographic behavior differ from Nilotinib.

Visualizing the Workflow

To better understand the analytical process, the following diagram illustrates a typical experimental workflow for Nilotinib quantification using LC-MS/MS with an internal standard.

Nilotinib Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample IS_Addition Addition of This compound IS Plasma->IS_Addition Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection into HPLC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for Nilotinib quantification.

Conclusion

The data and methodologies presented clearly demonstrate that for the highest level of accuracy and precision in Nilotinib quantification, the use of a stable isotope-labeled internal standard such as this compound with LC-MS/MS is the superior method. While other methods using different internal standards or analytical techniques can provide quantitative data, they may be more susceptible to variability and matrix effects. For researchers and drug development professionals who require the most reliable and robust data for pharmacokinetic studies and therapeutic drug monitoring, the investment in a stable isotope-labeled internal standard is justified by the quality of the results.

References

Establishing Linearity and the Lower Limit of Quantification for Nilotinib Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of different analytical methods for the quantification of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). We will focus on the critical validation parameters of linearity and the Lower Limit of Quantification (LLOQ), presenting supporting experimental data from various studies. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and sensitive bioanalytical methods for Nilotinib.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance of various analytical methods used for the quantification of Nilotinib, with a focus on linearity and LLOQ.

Table 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods

Linearity Range (µg/mL)LLOQ (µg/mL)Correlation Coefficient (r²)Detection MethodReference
2 - 100.031630.999PDA[1]
0.05 - 2.5 (ng/mL)0.05 (ng/mL)0.9991UV[2]
0.25 - 1.50.6580.999Not Specified[3]
5 - 50Not Specified0.999UV[4]
0.05 - 10.1010.999UV[5]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods

Linearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)MethodReference
5 - 50005Not SpecifiedLC-MS[6]
50 - 5000500.991LC-MS/MS[7]
2.4 - 47002.4Not SpecifiedUPLC-MS/MS[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on published studies and should be adapted and validated for specific laboratory conditions.

Protocol 1: RP-HPLC with UV Detection for Nilotinib in Bulk and Pharmaceutical Dosage Forms

This protocol is based on the method described by Barla et al.[1].

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, and a PDA detector.

  • Column: Phenomenex Enable C18 (150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 5) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Nilotinib reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations in the desired linearity range (e.g., 2, 4, 6, 8, and 10 µg/mL).

3. Establishing Linearity:

  • Inject each working standard solution in triplicate.

  • Record the peak area for each injection.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). An r² value of ≥ 0.999 is generally considered acceptable.

4. Determining the Lower Limit of Quantification (LLOQ):

  • The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

  • Prepare a series of diluted solutions from the lowest standard of the calibration curve.

  • The LLOQ is established as the concentration where the signal-to-noise ratio is at least 10:1 and the precision (%RSD) and accuracy (% recovery) are within acceptable limits (typically ±20%).

Protocol 2: UPLC-MS/MS for Nilotinib in Human Plasma

This protocol is based on the method for simultaneous determination of multiple tyrosine kinase inhibitors, including Nilotinib[8].

1. Instrumentation and Chromatographic Conditions:

  • UPLC-MS/MS System: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column, such as an Xtimate Phenyl column.

  • Mobile Phase: An isocratic mobile phase consisting of an aqueous phase (e.g., 0.15% formic acid and 0.05% ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile) in a 40:60 v/v ratio.

  • Flow Rate: Optimized for the specific column and system.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Nilotinib and its internal standard.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add an internal standard (e.g., gliquidone).

  • Perform liquid-liquid extraction using a suitable organic solvent like ethyl acetate.

  • Vortex and centrifuge the mixture.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

3. Establishing Linearity:

  • Prepare calibration standards by spiking blank human plasma with known concentrations of Nilotinib covering the expected range (e.g., 2.4 to 4700 ng/mL).

  • Process the calibration standards using the sample preparation method described above.

  • Analyze the extracted standards by UPLC-MS/MS.

  • Construct a calibration curve by plotting the peak area ratio of Nilotinib to the internal standard against the nominal concentration.

  • Use a weighted (e.g., 1/x²) linear regression to determine the best fit.

4. Determining the Lower Limit of Quantification (LLOQ):

  • The LLOQ is the lowest standard on the calibration curve.

  • According to FDA guidelines, the analyte response at the LLOQ should be at least 5 times the response of a blank sample[9].

  • The precision (%CV) at the LLOQ should not exceed 20%, and the accuracy should be within ±20% of the nominal concentration[9][10][11].

Mandatory Visualizations

The following diagrams illustrate the key workflows for establishing linearity and LLOQ.

Linearity_LLOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_result Result prep_stock Prepare Stock Solution prep_cal_standards Prepare Calibration Standards (at least 6 non-zero levels) prep_stock->prep_cal_standards prep_qc_samples Prepare Quality Control (QC) Samples (LLOQ, Low, Mid, High) prep_stock->prep_qc_samples inject_samples Inject Blank, Zero, Calibrators, and QCs prep_cal_standards->inject_samples prep_qc_samples->inject_samples instrument_setup Instrument Setup & Equilibration instrument_setup->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data plot_curve Plot Calibration Curve (Response vs. Concentration) acquire_data->plot_curve regression Perform Linear Regression Analysis plot_curve->regression check_linearity Check Linearity (r² ≥ 0.99) regression->check_linearity eval_lloq Evaluate LLOQ (S/N ≥ 10, Accuracy ±20%, Precision ≤20%) check_linearity->eval_lloq eval_qc Evaluate QC Samples (Accuracy ±15%, Precision ≤15%) eval_lloq->eval_qc valid_method Validated Method eval_qc->valid_method

Caption: Workflow for Establishing Linearity and LLOQ.

Logical_Relationship_LLOQ cluster_criteria Acceptance Criteria lloq Lower Limit of Quantification (LLOQ) accuracy Accuracy (within ±20% of nominal value) lloq->accuracy precision Precision (CV ≤ 20%) lloq->precision response Response (≥ 5x blank response) lloq->response identifiable Identifiable & Reproducible Peak lloq->identifiable

Caption: Key Acceptance Criteria for LLOQ.

References

comparing different extraction methods for Nilotinib from plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common extraction methods for the tyrosine kinase inhibitor Nilotinib (B1678881) from human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of an appropriate extraction method is critical for accurate quantification in pharmacokinetic studies and therapeutic drug monitoring. This document outlines the experimental protocols, presents comparative performance data, and visualizes the workflows and the relevant biological pathway.

Comparative Performance of Extraction Methods

The efficiency and reliability of an extraction method are determined by several key parameters. The following table summarizes the performance of PPT, LLE, and SPE for Nilotinib extraction from plasma based on published experimental data.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Extraction Recovery (%) ≥65.1 - 96.8%[1][2]82.6 - 103.4%[3]72 - 106%[4][5]
Matrix Effect (%) Prone to significant matrix effectsLower matrix effects than PPTMinimal matrix effects[5]
Linearity Range (ng/mL) 125 - 7000[1]2.4 - 4700[3]10 - 5000[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 125[1]2.4[3]5 - 10[4]
Simplicity & Speed HighModerateModerate to Low
Cost LowLow to ModerateHigh
Solvent Consumption ModerateHighLow

Experimental Protocols

Below are detailed methodologies for each of the discussed extraction techniques.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample preparation. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, thereby releasing the drug into the supernatant.

Protocol: A common approach involves the use of acetonitrile (B52724) as the precipitating agent.[1]

  • To 500 µL of plasma sample, add 1 mL of acetonitrile.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 8900 x g for 20 minutes at room temperature.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can then be evaporated to dryness and reconstituted in a suitable solvent for analysis, or directly injected into the analytical instrument if compatible.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.

Protocol: This method often utilizes an organic solvent like ethyl acetate (B1210297) to extract Nilotinib from the plasma.[3]

  • To 300 µL of plasma sample, add 50 µL of 0.1 mol/L sodium hydroxide (B78521) solution.

  • Add 1.2 mL of ethyl acetate.

  • Vortex the mixture vigorously for 5 minutes to facilitate the transfer of Nilotinib into the organic phase.

  • Centrifuge at 15,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective method that uses a solid sorbent to retain the analyte of interest from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a different solvent.

Protocol: A widely used SPE protocol for Nilotinib employs Oasis HLB cartridges.[4]

  • Condition an Oasis HLB cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 100 µL of plasma sample onto the cartridge.

  • Wash the cartridge with a specific solvent to remove interfering substances.

  • Elute Nilotinib from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).

  • The eluate can be evaporated and reconstituted or directly injected for analysis.

Visualizing the Methodologies and Biological Pathway

To further clarify the experimental processes and the biological context of Nilotinib, the following diagrams have been generated using the DOT language.

Experimental Workflows

Figure 1. Experimental Workflow for Protein Precipitation (PPT) A Start: Plasma Sample B Add Acetonitrile A->B C Vortex B->C D Centrifuge C->D E Collect Supernatant D->E F Analysis (e.g., HPLC) E->F

Figure 1. Experimental Workflow for Protein Precipitation (PPT)

Figure 2. Experimental Workflow for Liquid-Liquid Extraction (LLE) A Start: Plasma Sample B Add NaOH & Ethyl Acetate A->B C Vortex B->C D Centrifuge C->D E Collect Organic Layer D->E F Evaporate & Reconstitute E->F G Analysis (e.g., UPLC-MS/MS) F->G

Figure 2. Experimental Workflow for Liquid-Liquid Extraction (LLE)

Figure 3. Experimental Workflow for Solid-Phase Extraction (SPE) A Start: Plasma Sample C Load Sample A->C B Condition SPE Cartridge B->C D Wash Cartridge C->D E Elute Nilotinib D->E F Analysis (e.g., HPLC-UV) E->F

Figure 3. Experimental Workflow for Solid-Phase Extraction (SPE)
Nilotinib's Mechanism of Action: Targeting the BCR-ABL Signaling Pathway

Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[6] The constitutively active BCR-ABL protein drives uncontrolled cell proliferation and survival through the activation of several downstream signaling pathways.[7][8] Nilotinib binds to the ATP-binding site of the BCR-ABL kinase, blocking its activity and thereby inhibiting these oncogenic signals.[9]

Figure 4. Simplified BCR-ABL Signaling Pathway and Nilotinib Inhibition cluster_0 Cell Proliferation & Survival RAS/MAPK Pathway RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway JAK/STAT Pathway JAK/STAT Pathway BCR-ABL BCR-ABL BCR-ABL->RAS/MAPK Pathway BCR-ABL->PI3K/AKT Pathway BCR-ABL->JAK/STAT Pathway Nilotinib Nilotinib Nilotinib->BCR-ABL Inhibits

Figure 4. Simplified BCR-ABL Signaling Pathway and Nilotinib Inhibition

References

A Comparative Guide to Bioanalytical Method Validation for Nilotinib Following FDA/ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Nilotinib in various biological matrices, adhering to the principles outlined by the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). The information presented is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Nilotinib.

Introduction to Nilotinib and Bioanalytical Method Validation

Nilotinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] Accurate and reliable quantification of Nilotinib in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. The validation of bioanalytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose.[3][4][5] This process involves a series of experiments to assess the method's performance characteristics, including accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[3][4]

Comparison of Validated RP-HPLC Methods for Nilotinib

Several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the determination of Nilotinib in bulk and pharmaceutical dosage forms. The following tables summarize the key validation parameters from different studies, providing a comparative overview of their performance.

Chromatographic Conditions
ParameterMethod 1[6]Method 2[1]Method 3[7]
Stationary Phase Phenomenex enable C18 (150x4.6mm, 5µm)Thermo Scientific C18 (250mm x 4.6mm, 5µ)C-18 column
Mobile Phase Acetonitrile:Phosphate Buffer (pH 5) (60:40 v/v)0.1% Trifluoroacetic Buffer:Acetonitrile (65:35 v/v)Water:Acetonitrile (50:50 v/v)
Flow Rate 1 mL/min1.0 mL/min1 mL/min
Detection Wavelength 260 nm260 nm254 nm
Retention Time 5.401 min5.888 min3.874 min
Method Validation Parameters
ParameterMethod 1[6]Method 2[1]Method 3[7]Method 4[2]
Linearity Range 2-10 µg/mL5-50 µg/mL5-250 µg/mL0.5-3 µg/mL
Correlation Coefficient (r²) 0.9990.9990.9990.999
LOD 10.43 ng/mL-0.0785 µg/mL0.0421 µg/mL
LOQ 31.63 ng/mL-0.2384 µg/mL0.1276 µg/mL
Accuracy (% Recovery) Within statistical limits--98.24-100.3%
Precision (% RSD) ---<2%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are representative protocols for sample preparation and analysis based on the reviewed literature.

Standard and Sample Solution Preparation (Method 2)[1]

A stock solution of Nilotinib (100 µg/ml) is prepared by dissolving 10 mg of the standard drug in a 100ml volumetric flask with a suitable diluent and sonicating to dissolve. From this stock solution, a working standard of 15 µg/ml is prepared by diluting 1.5ml to 10ml with the diluent. For the sample solution, powder from capsules equivalent to 150mg of Nilotinib is dissolved in diluent, and the volume is made up to 100ml to achieve a concentration of 1500 µg/ml.

Stability-Indicating HPLC Method (Method 4)[8]

This method was developed to determine Nilotinib in the presence of its degradation products. The drug was subjected to stress conditions including acid, alkaline, oxidative, thermal, and photolytic degradation. The percentage of degradation was found to be 8.92% (acid), 18.35% (alkaline), 5.63% (oxidative), 0.88% (thermal), and 3.89% (photolytic), indicating the method's stability-indicating capability.

Visualizing the Workflow

The following diagrams illustrate the typical workflows in a bioanalytical method validation for Nilotinib.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh Nilotinib Powder dissolve Dissolve in Mobile Phase start->dissolve sonicate Sonicate for 15 min dissolve->sonicate volume Make up to Volume sonicate->volume filter Filter through 0.45µm Filter volume->filter inject Inject 20µL into HPLC filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect PDA Detection separate->detect quantify Quantification detect->quantify

Figure 1: General Experimental Workflow for Nilotinib Analysis.

validation_process cluster_validation Validation Parameters Method Development Method Development Method Validation Method Validation Method Development->Method Validation As per ICH/FDA Guidelines Sample Analysis Sample Analysis Method Validation->Sample Analysis Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Selectivity Selectivity Method Validation->Selectivity Sensitivity Sensitivity Method Validation->Sensitivity Linearity Linearity Method Validation->Linearity Stability Stability Method Validation->Stability

Figure 2: Logical Flow of Bioanalytical Method Validation.

Conclusion

The presented data from various studies demonstrate that robust and reliable RP-HPLC methods have been successfully developed and validated for the quantification of Nilotinib according to ICH guidelines.[1][6][7][8] These methods exhibit good linearity, accuracy, and precision, making them suitable for routine quality control analysis of Nilotinib in bulk and pharmaceutical dosage forms. The choice of a specific method will depend on the laboratory's specific requirements and available instrumentation. It is imperative to adhere to the principles of bioanalytical method validation as stipulated by regulatory authorities like the FDA and ICH to ensure the generation of high-quality, reliable data in drug development.[4][5]

References

A Comparative Guide to the Performance of Nilotinib-13C,d3 in Clinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of Nilotinib-13C,d3 as an internal standard in clinical assays for the quantification of Nilotinib (B1678881). The information presented is a synthesis of data from published bioanalytical methods, offering a comprehensive overview for researchers and drug development professionals. We will compare its performance with commonly used alternative internal standards, supported by experimental data from various validated assays.

Introduction to this compound

This compound is a stable isotope-labeled (SIL) version of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard.[1][2] This is because they share nearly identical physicochemical properties with the analyte, ensuring they co-elute and experience similar extraction recovery and matrix effects. This minimizes analytical variability and leads to more accurate and precise quantification of the target compound.[1][3]

Performance Comparison with Alternative Internal Standards

The ideal internal standard for an LC-MS/MS assay is a stable isotope-labeled version of the analyte. However, structural analogs are also utilized, often due to their lower cost and wider availability.[1] This section compares the performance of this compound with two common structural analog internal standards: Dasatinib (B193332) and Gliquidone.

It is important to note that the following data is collated from different studies and does not represent a direct head-to-head comparison within a single experiment. Variations in instrumentation, reagents, and specific protocol details can influence the results.

Quantitative Performance Data

The following tables summarize the performance characteristics of LC-MS/MS and HPLC methods for the quantification of Nilotinib using different internal standards.

Table 1: Assay Performance using this compound as Internal Standard

ParameterPerformance CharacteristicsReference
Linearity Range 2.5 - 2000 ng/mL[4]
Lower Limit of Quantification (LLOQ) 2.5 ng/mL[4]
Intra-assay Precision (%RSD) < 15%[4]
Inter-assay Precision (%RSD) < 15%[4]
Matrix Effect No significant matrix effect reported[4]

Table 2: Assay Performance using Dasatinib as Internal Standard (HPLC-UV)

ParameterPerformance CharacteristicsReference
Linearity Range 50 - 2500 ng/mL[5]
Lower Limit of Detection (LOD) 5 ng/mL[5]
Intra-day Precision (%RSD) 2.5% - 7.1%[5]
Inter-day Precision (%RSD) < 7.1%[5]
Recovery 98.2% - 107.7%[5]

Table 3: Assay Performance using Gliquidone as Internal Standard (UPLC-MS/MS)

ParameterPerformance CharacteristicsReference
Linearity Range 2.4 - 4700 ng/mL[6][7]
Lower Limit of Quantification (LLOQ) 2.4 ng/mL[7]
Intra-assay Precision (%CV) 4.3% - 8.2%
Inter-assay Precision (%CV) 6.5% - 9.1%
Recovery 82.6% - 90.1%[7]
Matrix Effect 88.9% - 97.2%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.

Method 1: LC-MS/MS for Nilotinib Quantification using this compound Internal Standard

This protocol is based on the methodology described in patent CN111521711A.[4]

1. Sample Preparation:

  • To 200 µL of human plasma, add the internal standard solution ([13C, 2H3]-Nilotinib).

  • Perform protein precipitation.

2. Liquid Chromatography:

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • The specific precursor and product ions for Nilotinib and this compound are monitored.

4. Quantification:

  • The concentration of Nilotinib is calculated using the peak area ratio of Nilotinib to the internal standard ([13C, 2H3]-Nilotinib) and comparing it to a standard curve.

Method 2: HPLC-UV for Nilotinib Quantification using Dasatinib Internal Standard

This protocol is based on the methodology described by Nakahara et al.[5]

1. Sample Preparation:

  • To 100 µL of plasma, add the internal standard (Dasatinib).

  • Perform solid-phase extraction (SPE) using an Oasis HLB cartridge.

2. High-Performance Liquid Chromatography (HPLC):

  • Column: Capcell Pak C18 MG II (250 × 4.6 mm).

  • Mobile Phase: 0.5% Na2PO4H2O (pH 2.5)‐acetonitrile (B52724)‐methanol (55:25:20, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 250 nm.

3. Quantification:

  • A calibration curve is constructed by plotting the peak height ratio of Nilotinib to Dasatinib against the concentration of Nilotinib.

Method 3: UPLC-MS/MS for Nilotinib Quantification using Gliquidone Internal Standard

This protocol is based on the methodology described by Zhang et al.[6][7]

1. Sample Preparation:

  • Perform liquid-liquid extraction with ethyl acetate.

2. Ultra-Performance Liquid Chromatography (UPLC):

  • Column: Xtimate Phenyl column.

  • Mobile Phase: Isocratic elution with 0.15% formic acid and 0.05% ammonium acetate in water (A) and acetonitrile (B) (A:B=40:60, v/v).

  • Flow Rate: 0.25 mL/min.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nilotinib: m/z 530.7 → 289.5

    • Gliquidone (IS): m/z 528.5 → 403.4

4. Quantification:

  • Quantification is achieved by comparing the peak area ratio of Nilotinib to Gliquidone against a standard curve.

Visualizations

The following diagrams illustrate the signaling pathway of Nilotinib and a general workflow for a bioanalytical assay using an internal standard.

Nilotinib_Signaling_Pathway Nilotinib Mechanism of Action cluster_cell Cancer Cell BCR-ABL BCR-ABL Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, STAT) BCR-ABL->Downstream_Signaling Activates c-Kit c-Kit c-Kit->Downstream_Signaling Activates PDGFR PDGFR PDGFR->Downstream_Signaling Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits Nilotinib Nilotinib Nilotinib->BCR-ABL Inhibits Nilotinib->c-Kit Inhibits Nilotinib->PDGFR Inhibits

Caption: Nilotinib inhibits key tyrosine kinases, blocking downstream signaling pathways that promote cancer cell proliferation and survival.

Bioanalytical_Workflow Bioanalytical Assay Workflow with Internal Standard Plasma_Sample Plasma Sample (containing Nilotinib) Add_IS Add Internal Standard (e.g., this compound) Plasma_Sample->Add_IS Sample_Prep Sample Preparation (Protein Precipitation, LLE, or SPE) Add_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis Final_Concentration Final Nilotinib Concentration Data_Analysis->Final_Concentration

Caption: A generalized workflow for quantifying Nilotinib in plasma using an internal standard and LC-MS/MS.

References

Safety Operating Guide

Proper Disposal of Nilotinib-13C,d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Nilotinib-13C,d3 are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a stable isotope-labeled form of a potent tyrosine kinase inhibitor used in cancer research, Nilotinib is classified as a cytotoxic and hazardous agent. Its handling and disposal require strict adherence to established safety protocols.

It is important to note that the Carbon-13 and Deuterium-3 labels on this compound are stable, non-radioactive isotopes.[1][2] Therefore, the disposal procedures are identical to those for unlabeled Nilotinib and do not necessitate special handling for radioactive waste.[2] Disposal must comply with local and national regulations for hazardous pharmaceutical waste.[3]

Hazard Identification and Personal Protective Equipment (PPE)

Proper identification of hazards is the first step toward safety. The following table summarizes the potential hazards associated with this compound and the mandatory personal protective equipment required for its handling and disposal.

Hazard CategoryDescriptionRequired Personal Protective Equipment (PPE)
Health Hazard May be harmful if inhaled, ingested, or absorbed through the skin.[4] Classified as a cytotoxic drug, which can be toxic to cells.[5] Potential for eye, skin, or respiratory system irritation.[4]Gloves: Wear two pairs of chemotherapy-rated gloves.[6] Eye Protection: Safety glasses or goggles are required.[3][7] Lab Coat/Gown: An impermeable, long-sleeved gown is necessary.[8] Respiratory Protection: A NIOSH-approved respirator is required when dusts may be generated.[3]
Environmental Hazard Very toxic to aquatic life.[9] Do not allow the product to enter waterways, soil, or sewage systems.[3][9]N/A (Procedural controls are primary)

Step-by-Step Disposal Protocol

Adherence to a systematic disposal process is essential. All materials that come into contact with this compound must be treated as hazardous waste.

1. Segregation and Collection:

  • Immediately segregate all waste contaminated with this compound at the point of generation.

  • This includes unused or expired compounds, empty vials, contaminated syringes (without needles), pipette tips, gloves, gowns, and any absorbent materials used for cleaning.

  • Do not mix cytotoxic waste with general laboratory trash or other types of chemical waste.[10]

2. Waste Containment:

  • Sharps: Any sharps (needles, scalpels) used in conjunction with the compound must be placed directly into a designated cytotoxic sharps container.[8] These containers are typically yellow with a purple lid.[5]

  • Solid Waste: Place all non-sharp solid waste (e.g., vials, contaminated PPE, labware) into a dedicated, leak-proof cytotoxic waste container.[8] These containers should be clearly labeled with the words "Hazardous Waste Pharmaceutical" or "Cytotoxic Waste".[10][11]

  • Liquid Waste: Do not dispose of any this compound solutions down the drain.[9][12] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[11] Collect liquid waste in a sealed, compatible, and clearly labeled hazardous waste container.

3. Labeling and Storage:

  • Ensure all waste containers are securely closed and properly labeled according to institutional and regulatory standards (e.g., EPA, RCRA).

  • Store the sealed waste containers in a designated, secure area away from general lab traffic until they are collected by a certified hazardous waste disposal service.

4. Final Disposal:

  • The universally recommended method for the final disposal of cytotoxic pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management facility.[3] This process must be equipped with an afterburner and scrubber to ensure the complete destruction of the active compound and prevent environmental contamination.[3]

  • All transportation of this waste must be documented using a hazardous waste manifest or consignment note as required by regulations.[5]

Accidental Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill zone.[3]

  • Don PPE: Before cleaning, put on the appropriate PPE, including respiratory protection, double gloves, a gown, and eye protection.[3]

  • Contain and Clean:

    • For powdered spills, gently cover with absorbent pads to avoid raising dust.[3]

    • For liquid spills, absorb with appropriate material (e.g., chemical absorbent pads).

    • Working from the outside in, carefully clean the spill area.

  • Dispose: Place all contaminated cleaning materials into the designated cytotoxic waste container.[3]

  • Decontaminate: Wash the spill site thoroughly after the initial cleanup is complete.[3]

  • Report: Document the spill and the cleanup procedure according to your institution's safety protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G start Waste Generated (this compound) is_sharp Is the waste a contaminated sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Cytotoxic Sharps Container is_sharp->sharps_container Yes solid_waste Solid Waste (PPE, vials, etc.) is_liquid->solid_waste No liquid_container Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Labeled Cytotoxic Solid Waste Container solid_waste->solid_container storage Store in Designated Secure Area sharps_container->storage liquid_container->storage solid_container->storage disposal Arrange Pickup by Certified Hazardous Waste Vendor for Incineration storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the segregation and disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Nilotinib-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Nilotinib-13C,d3. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. Nilotinib is a potent active pharmaceutical ingredient and should be handled with extreme care due to its cytotoxic, irritant, and potential reproductive hazards.

Essential Safety and Handling Information

Nilotinib and its isotopically labeled form, this compound, are classified as hazardous compounds. Exposure can cause skin, eye, and respiratory irritation. Prolonged or repeated exposure may lead to organ damage, and it is suspected of damaging fertility or the unborn child. Therefore, stringent control measures must be implemented to minimize all potential exposure routes.

Quantitative Exposure Limits

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the data for the parent compound, Nilotinib, provides the necessary guidance for risk assessment and control.

ParameterValueSource
Occupational Exposure Limit (OEL) Available through specialized providers--INVALID-LINK--[1]
Acceptable Daily Exposure (ADE) Available through specialized providers--INVALID-LINK--[1]

Operational Plan for Handling this compound

A systematic approach is critical for the safe handling of this potent compound. The following step-by-step plan outlines the key phases of handling, from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the external packaging for any signs of damage or leakage. If compromised, do not open. Isolate the package in a designated containment area and follow emergency spill procedures.

  • Personal Protective Equipment (PPE): When handling the primary container, wear at a minimum, a lab coat, safety glasses, and two pairs of chemotherapy-rated nitrile gloves.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should be restricted to authorized personnel.

Preparation (Weighing and Dissolving)
  • Designated Area: All handling of powdered this compound must be performed in a certified chemical fume hood, biological safety cabinet (Class II, Type B2), or a glove box to ensure containment.[2]

  • PPE:

    • Respiratory Protection: A NIOSH-approved N95 or N100 respirator is mandatory when handling the powder.

    • Hand Protection: Double-gloving with chemotherapy-rated nitrile gloves (conforming to ASTM D6978-05 standard) is required.

    • Body Protection: A disposable, solid-front gown with tight-fitting cuffs is necessary.

    • Eye Protection: Chemical splash goggles and a face shield are required.

  • Weighing:

    • Use a ventilated balance enclosure or an automated powder dispensing system to minimize airborne particles.[3][4][5]

    • Handle the compound with care to avoid generating dust. Use gentle scooping motions.

  • Dissolving:

    • Slowly add the solvent to the solid compound to prevent splashing.

    • Keep the container covered as much as possible during the dissolution process.

Administration

a) To Cell Cultures:

  • Preparation: Prepare the final dilution in a biological safety cabinet.

  • PPE: Adhere to the PPE requirements outlined in the preparation phase.

  • Administration: Carefully add the this compound solution to the cell culture medium. Avoid creating aerosols.

  • Incubation: Label all treated culture vessels clearly with "Cytotoxic Agent."

  • Post-Administration: All subsequent handling of treated cells and media must be done with the same level of precaution.

b) To Animals:

  • Designated Area: All animal injections must be performed within a Class II biological safety cabinet or a designated fume hood.[2]

  • PPE: Full PPE, including double gloves, is required.[2]

  • Handling: Exercise extreme caution to prevent needle-stick injuries. Do not recap needles.

  • Cage Labeling: Cages housing treated animals must be clearly labeled with "Cytotoxic Agent" for at least 72 hours post-administration.[6]

  • Waste Handling: Animal bedding and excreta are considered contaminated for a minimum of 72 hours and must be handled as cytotoxic waste.[2][6][7]

Disposal Plan

All waste generated from the handling of this compound is considered cytotoxic and potentially radioactive (due to the isotopic label, though 13C is a stable isotope) and must be disposed of according to institutional and regulatory guidelines.

  • Segregation: Segregate all contaminated waste (gloves, gowns, vials, pipette tips, etc.) into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.

  • Sharps: All needles and syringes must be disposed of immediately in a designated cytotoxic sharps container.

  • Liquid Waste: Collect liquid waste in a sealed, labeled container.

  • Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent after each use.

  • Final Disposal: Arrange for the disposal of cytotoxic waste through a licensed hazardous waste disposal service.

Visual Workflow for Safe Handling

The following diagram illustrates the key stages for the safe handling of this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_admin Administration cluster_post Post-Handling Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Donning_PPE Don Full PPE Storage->Donning_PPE Weighing Weighing in Containment Donning_PPE->Weighing Dissolving Dissolving Compound Weighing->Dissolving Admin_Cells To Cell Cultures Dissolving->Admin_Cells Admin_Animals To Animals Dissolving->Admin_Animals Decontamination Decontaminate Work Area Admin_Cells->Decontamination Admin_Animals->Decontamination Doffing_PPE Proper PPE Removal Decontamination->Doffing_PPE Waste_Disposal Segregate and Dispose of Waste Doffing_PPE->Waste_Disposal

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) Logical Relationship

The selection of appropriate PPE is based on the task being performed and the associated risk of exposure.

PPE_Logic PPE Selection Logic for this compound Handling cluster_task Task cluster_ppe Required PPE Handling_Powder Handling Powder (Weighing) Respirator N95/N100 Respirator Handling_Powder->Respirator Double_Gloves Double Nitrile Gloves (ASTM D6978) Handling_Powder->Double_Gloves Gown Disposable Gown Handling_Powder->Gown Eye_Face_Protection Goggles and Face Shield Handling_Powder->Eye_Face_Protection Handling_Liquid Handling Liquid (Solutions) Handling_Liquid->Double_Gloves Handling_Liquid->Gown Handling_Liquid->Eye_Face_Protection Animal_Admin Animal Administration Animal_Admin->Double_Gloves Animal_Admin->Gown Animal_Admin->Eye_Face_Protection

Caption: Logical relationships between laboratory tasks and required PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.